SCH-900271
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
915210-50-3 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19) |
InChI-Schlüssel |
ARJKMWXLIHZLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SCH-900271; SCH 900271; SCH900271. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SCH-900271
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-900271 is a potent and selective agonist of the nicotinic acid receptor, also known as G protein-coupled receptor 109a (GPR109a).[1][2] Developed for the treatment of dyslipidemia, its primary mechanism of action involves the modulation of lipid metabolism through the activation of GPR109a in adipocytes.[1][3] This activation initiates a signaling cascade that results in the reduction of plasma free fatty acids (FFA).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows.
Core Mechanism of Action: GPR109a Agonism
This compound functions as a high-affinity agonist for the GPR109a receptor, a G protein-coupled receptor predominantly expressed in adipose tissue.[1] The binding of this compound to GPR109a initiates a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi). This sets off a downstream signaling cascade that ultimately suppresses lipolysis in adipocytes.[1]
The key steps in the signaling pathway are as follows:
-
Receptor Binding and Gi Protein Activation: this compound binds to the GPR109a receptor on the surface of adipocytes, activating the Gi protein.
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction of intracellular cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]
-
Decreased Protein Kinase A (PKA) Activity: Lower levels of cAMP result in reduced activation of protein kinase A (PKA).[1]
-
Reduced Lipase Activity and FFA Release: The decrease in PKA activity leads to a reduction in the phosphorylation and activation of hormone-sensitive lipase. This enzyme is responsible for the hydrolysis of triglycerides into glycerol and free fatty acids. Consequently, the release of free fatty acids from adipose tissue into the bloodstream is diminished.[1]
This anti-lipolytic effect is the cornerstone of this compound's therapeutic potential in managing dyslipidemia.[1]
Quantitative Data
The potency and efficacy of this compound have been quantified in both in vitro and in vivo studies. The key findings are summarized in the table below.
| Parameter | Value | Species/Assay System | Reference |
| In Vitro Potency | |||
| EC50 (hu-GPR109a assay) | 2 nM | Human | [1][2][4] |
| In Vivo Efficacy | |||
| Plasma Free Fatty Acid (FFA) Reduction | 50% reduction at 1.0 mg/kg | Beagle Dogs | [1][2][4] |
| Flushing Side Effect | No overt signs up to 10 mg/kg | Beagle Dogs | [1][2] |
Signaling Pathway Diagram
The signaling cascade initiated by this compound is depicted in the following diagram:
Caption: Signaling pathway of this compound in an adipocyte.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro GPR109a Agonist Activity Assay (cAMP Assay)
This assay is designed to determine the potency of a compound in activating the GPR109a receptor by measuring the resulting decrease in intracellular cAMP levels.
Objective: To determine the EC50 value of this compound for the human GPR109a receptor.
Materials:
-
A cell line stably expressing the human GPR109a receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and a reference agonist (e.g., nicotinic acid).
-
A commercial cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Culture and Seeding: Culture the GPR109a-expressing cells to approximately 80-90% confluency. Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells and wash with assay buffer.
-
Add the various concentrations of this compound or the reference agonist to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
In Vivo Free Fatty Acid (FFA) Reduction Assay
This assay evaluates the ability of a compound to lower plasma FFA levels in an animal model.
Objective: To determine the in vivo efficacy of this compound in reducing plasma FFA levels.
Animal Model: Male beagle dogs are a commonly used model for this assay.
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the dogs to the laboratory conditions. Fast the animals overnight (e.g., 16 hours) before the experiment to establish a stable baseline of plasma FFA.
-
Compound Administration: Administer this compound orally (e.g., via gavage) at various dose levels. Include a vehicle control group.
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., cephalic vein) at multiple time points before and after compound administration (e.g., 0, 1, 2, 4, 6, and 8 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
FFA Analysis: Determine the concentration of free fatty acids in the plasma samples using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: Calculate the percentage reduction in plasma FFA levels at each time point for each dose group compared to the pre-dose baseline. Plot the FFA reduction against time to observe the pharmacokinetic and pharmacodynamic profile. Determine the dose required to achieve a 50% reduction in FFA.
Experimental Workflow Diagram
The general workflow for the characterization of this compound is illustrated below.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a potent agonist of the GPR109a receptor that effectively reduces plasma free fatty acids through a well-defined signaling pathway involving the inhibition of the adenylyl cyclase/cAMP/PKA axis in adipocytes. Its high in vitro potency and demonstrated in vivo efficacy underscore its potential as a therapeutic agent for dyslipidemia. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of GPR109a agonists. Although this compound was advanced to human clinical trials, its development appears to have been discontinued.[3] Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential and challenges associated with targeting the GPR109a receptor.
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
SCH-900271: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-900271 is a potent and selective agonist of the nicotinic acid receptor (NAR), also known as G-protein coupled receptor 109A (GPR109A). Developed for the treatment of dyslipidemia, it demonstrated significant potential in preclinical studies by effectively reducing plasma free fatty acids (FFA) with a markedly lower propensity for inducing cutaneous flushing, a common side effect of niacin. However, clinical investigations revealed that despite its potent anti-lipolytic activity, this compound does not produce the expected broad improvements in the lipid profiles of patients with hypercholesterolemia. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.
Introduction
Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for the development of coronary artery disease. Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades due to its ability to favorably modulate all major lipid parameters. The therapeutic use of niacin is, however, limited by its prominent side effect, cutaneous flushing. This compound was developed as a potent GPR109A agonist with the aim of retaining the lipid-modifying benefits of niacin while minimizing the flushing response.
Mechanism of Action
This compound exerts its primary pharmacological effect by acting as a potent agonist at the GPR109A receptor, a Gi protein-coupled receptor.
GPR109A Signaling Pathway
Activation of GPR109A by this compound in adipocytes initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids and glycerol. The net effect is a reduction in the release of FFA from adipose tissue into the circulation.
Preclinical Data
In Vitro Potency
This compound is a highly potent agonist of the human GPR109A receptor.
| Receptor | EC50 (nM) |
| Human GPR109a | 2.0 |
| Human GPR109b | 96 |
| Rat GPR109a | 8.0 |
| Mouse GPR109a | 6.0 |
| Dog GPR109a | 5.0 |
| Table 1: In Vitro Potency of this compound at GPR109A/B Receptors. |
In Vivo Efficacy in Animal Models
Preclinical studies in rats and dogs demonstrated the potent anti-lipolytic effects of this compound.
| Animal Model | Dose (mg/kg, p.o.) | Effect |
| Rat | 3.0 | 70% reduction in plasma FFA |
| Rat | 3.0 | 49% reduction in plasma Triglycerides |
| Dog | 1.0 | 50% reduction in plasma FFA |
| Table 2: In Vivo Efficacy of this compound in Animal Models. |
A significant finding from preclinical studies was the reduced flushing potential of this compound compared to nicotinic acid. In dog models, this compound did not induce overt signs of flushing at doses up to 10 mg/kg.
Clinical Development
This compound progressed to Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in humans with dyslipidemia. A key Phase 2 study was registered under the identifier NCT00941603.
Clinical Trial Findings
Phase 2 clinical trials of this compound revealed a critical divergence from its preclinical promise. While the drug effectively lowered plasma FFA levels in humans, it did not produce the expected significant changes in other lipid parameters.[1]
| Lipid Parameter | Effect of this compound in Humans |
| Free Fatty Acids (FFA) | Lowered |
| Cholesterol (Total, LDL) | No significant effect |
| Triglycerides | No significant effect |
| Table 3: Summary of this compound Clinical Trial Outcomes on Lipid Parameters. |
Experimental Protocols
In Vitro GPR109A Agonist cAMP Assay
This protocol describes a method to determine the potency of a compound as a GPR109A agonist by measuring its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human GPR109A receptor (e.g., HEK293 cells) are cultured to ~80% confluency.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Serial dilutions of this compound and a control agonist (e.g., nicotinic acid) are added to the wells of a microplate.
-
Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce a measurable baseline of cAMP production.
-
Incubation: The plate is incubated to allow for compound binding and modulation of cAMP levels.
-
Detection: A cAMP detection kit (e.g., HTRF®, AlphaScreen®, or GloSensor™) is used to quantify intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: The data is analyzed using a non-linear regression model to determine the EC50 value for the test compound.
In Vivo Measurement of Free Fatty Acid Reduction in Dogs
This protocol outlines a procedure for assessing the in vivo efficacy of a GPR109A agonist in reducing plasma FFA levels in a canine model.
Methodology:
-
Animal Acclimation and Fasting: Male beagle dogs are acclimated to the study conditions and fasted overnight prior to the experiment to establish a stable baseline of FFA levels.
-
Catheterization: For serial blood sampling, a catheter may be placed in a peripheral vein.
-
Baseline Blood Sampling: A baseline blood sample is collected prior to drug administration.
-
Drug Administration: this compound is administered orally (p.o.) at various dose levels. A vehicle control group is also included.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
FFA Analysis: Plasma FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in FFA from baseline is calculated for each time point and dose group. The ED50 can be determined by plotting the dose-response curve.
Conclusion
This compound is a potent GPR109A agonist that demonstrated a strong anti-lipolytic effect in preclinical models with a favorable safety profile regarding flushing. However, its therapeutic potential for the broad treatment of dyslipidemia was not realized in human clinical trials, as the significant reduction in free fatty acids did not translate into meaningful improvements in cholesterol and triglyceride levels. This key finding has contributed to a greater understanding of the role of GPR109A in lipid metabolism and has guided the development of subsequent therapies for dyslipidemia. The data and protocols presented in this guide serve as a valuable technical resource for researchers in the field of metabolic diseases and drug development.
References
SCH-900271: A Potent Nicotinic Acid Receptor Agonist for Dyslipidemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SCH-900271, a potent and selective agonist of the nicotinic acid receptor (NAR or GPR109a). Discovered as part of a structure-guided optimization program, this compound has demonstrated significant potential in preclinical models for the treatment of dyslipidemia, offering a promising therapeutic profile with a potentially improved side-effect window compared to nicotinic acid (niacin). This document details the pharmacological data, experimental protocols, and underlying signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and related compounds.
Table 1: In Vitro Potency of this compound and Related Nicotinic Acid Receptor Agonists [1][2]
| Compound | hu-GPR109a EC50 (nM) |
| This compound (33) | 2.0 |
| Nicotinic Acid | - |
| Compound 4 | 17 |
| Compound 23 | - |
| Compound 26 | - |
| Compound 29 | 1.0 |
| Compound 30 | 4.0 |
Data represents the half-maximal effective concentration required to activate the human GPR109a receptor in a cAMP assay.
Table 2: In Vivo Efficacy of this compound in Animal Models [1][2][3]
| Species | Parameter | Metric | Value | Dose |
| Dog (beagle, fasted, male) | Plasma Free Fatty Acid (FFA) Reduction | % Reduction | 50% | 1.0 mg/kg (oral) |
| Rat | Plasma Free Fatty Acid (FFA) and Triglyceride (TG) Reduction | ED50 | ~0.5 mg/kg | - |
| Rat | Plasma Free Fatty Acid (FFA) Reduction | Maximally Effective Dose | 3.0 mg/kg | - |
| Rat | Plasma Free Fatty Acid (FFA) Reduction (Nicotinic Acid) | Maximally Effective Dose | 10 mg/kg | - |
These data highlight the potent in vivo activity of this compound in reducing key lipid parameters.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by acting as a potent agonist at the G-protein coupled receptor GPR109a, which is primarily expressed in adipocytes.[2] The activation of this receptor leads to a cascade of intracellular events resulting in the inhibition of lipolysis.
Therapeutic Signaling Pathway
The binding of this compound to GPR109a on adipocytes initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced protein kinase A (PKA) activity.[2] The decrease in PKA activity results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. This ultimately reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.
Caption: Therapeutic signaling pathway of this compound in adipocytes.
Flushing Side-Effect Pathway
A common side effect of nicotinic acid receptor agonists is cutaneous flushing, which is primarily mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin.[4] PGD2 then acts on receptors in the dermal vasculature, causing vasodilation. While this compound was designed to have an improved therapeutic window with respect to flushing, understanding this pathway is crucial.[1][3]
Caption: Simplified pathway of nicotinic acid-induced cutaneous flushing.
Experimental Protocols
The following protocols are based on the methodologies described in the supporting information for the discovery of this compound.
In Vitro: Human GPR109a (hu-GPR109a) cAMP Assay
This assay determines the potency of compounds in activating the GPR109a receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.
Materials:
-
CHO-K1 cells stably expressing human GPR109a.
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay buffer containing 500 µM IBMX.
-
Forskolin solution.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
cAMP detection kit (e.g., HTRF-based).
Workflow:
Caption: Workflow for the hu-GPR109a cAMP functional assay.
Procedure:
-
Cell Preparation: CHO-K1 cells expressing hu-GPR109a are harvested and suspended in assay buffer.
-
Compound Addition: Serially diluted test compounds are added to the wells of a 384-well plate.
-
Cell Dispensing: The cell suspension is added to the wells containing the test compounds.
-
Stimulation: After a brief pre-incubation, forskolin is added to all wells (except for negative controls) to stimulate adenylyl cyclase and increase cAMP levels.
-
Lysis and Detection: Following incubation, cells are lysed, and cAMP detection reagents are added according to the manufacturer's protocol.
-
Data Analysis: The signal is measured, and the concentration-response curves are plotted to determine the EC50 values for each compound.
In Vivo: Free Fatty Acid (FFA) Reduction in Dogs
This protocol assesses the in vivo efficacy of test compounds in reducing plasma FFA levels in a relevant animal model.
Animals:
-
Male beagle dogs, fasted overnight.
Procedure:
-
Baseline Sampling: A baseline blood sample is collected from each animal.
-
Dosing: Test compounds (e.g., this compound) are administered orally at various doses. A vehicle control group is also included.
-
Post-dose Sampling: Blood samples are collected at multiple time points after dosing (e.g., 1, 2, 4, 6, and 8 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
FFA Analysis: Plasma FFA levels are quantified using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in FFA from baseline is calculated for each animal at each time point and for each dose group. Dose-response curves are generated to determine the dose required for 50% FFA reduction.
Conclusion
This compound is a potent nicotinic acid receptor agonist with demonstrated efficacy in reducing plasma free fatty acids in preclinical models.[1][2][3][5] Its discovery represents a significant advancement in the pursuit of novel therapies for dyslipidemia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and related compounds. Further clinical evaluation of this compound has been undertaken to determine its safety and efficacy in humans.[1][3]
References
- 1. [PDF] Niacin-induced “Flush” Involves Release of Prostaglandin D2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model | Semantic Scholar [semanticscholar.org]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of SCH-900271: A Technical Guide to a Potent Nicotinic Acid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and orally active nicotinic acid receptor (NAR or GPR109A) agonist developed for the treatment of dyslipidemia.[1][2] Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for coronary artery disease.[1] Nicotinic acid (niacin) has been a long-standing therapy for dyslipidemia, but its clinical use is often limited by a significant side effect: cutaneous flushing.[1] this compound was designed to provide the therapeutic benefits of nicotinic acid receptor agonism while minimizing this flushing effect, thus offering an improved therapeutic window.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound.
Discovery and Rationale
The discovery of this compound was the result of a structure-guided optimization of a series of C-5 alkyl-substituted pyranopyrimidinedione derivatives.[1] The primary goal was to identify a potent GPR109A agonist with an improved side effect profile compared to nicotinic acid. The optimization process focused on enhancing potency at the human GPR109A receptor while assessing the in vivo efficacy in reducing plasma free fatty acids (FFA) and triglycerides (TG), key markers of dyslipidemia.[1]
The logical progression from initial hits to the final candidate involved iterative modifications of the pyranopyrimidinedione scaffold, leading to the identification of this compound (designated as compound 33 in the primary literature) with an EC50 of 2 nM in the hu-GPR109a assay.[1]
Mechanism of Action: GPR109A Signaling
This compound exerts its therapeutic effects by acting as an agonist at the G-protein coupled receptor GPR109A, which is highly expressed in adipocytes. The binding of this compound to GPR109A initiates a signaling cascade through a G-protein of the Gi family. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase, a key enzyme in the hydrolysis of triglycerides. The ultimate effect is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from ethyl 5-methylhex-5-enoate. The key steps involve a cyclopropanation reaction, followed by hydrolysis and conversion to a β-keto ester. The final pyranopyrimidinedione core is constructed through the condensation of the β-keto ester with barbituric acid.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and related compounds from the primary literature.[1]
Table 1: In Vitro Potency of Nicotinic Acid Receptor Agonists
| Compound | hu-GPR109a EC50 (nM) |
| This compound (33) | 2.0 |
| 4 | 17 |
| 23 | 4.0 |
| 26 | 3.0 |
| 29 | 1.0 |
| 30 | 4.0 |
| Nicotinic Acid | 99 ± 15 |
Table 2: In Vivo Efficacy of Nicotinic Acid Receptor Agonists in Rats (1.0 mg/kg p.o.)
| Compound | % FFA Reduction (1h post-dose) | % TG Reduction (1h post-dose) |
| This compound (33) | -53% | -53% |
| 4 | -29% | -40% |
| 23 | Not Statistically Significant | Not Statistically Significant |
| 26 | Not Determined | -59% |
Table 3: In Vivo Efficacy of this compound in Dogs
| Dose (mg/kg p.o.) | % FFA Reduction | Overt Signs of Flushing |
| 1.0 | 50% | No |
| up to 10 | Dose-dependent | No |
Experimental Protocols
Detailed experimental protocols are available in the supporting information of the primary publication by Palani et al. in ACS Medicinal Chemistry Letters.[1] The following are generalized descriptions of the key assays.
hu-GPR109a cAMP Assay
This assay is designed to measure the ability of a compound to activate the human GPR109A receptor, which is a Gi-coupled receptor.
-
Cell Culture: A stable cell line expressing the human GPR109A receptor is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
cAMP Measurement: Following incubation with the compound, the intracellular levels of cyclic AMP (cAMP) are measured. Since GPR109A is Gi-coupled, receptor activation leads to a decrease in cAMP levels.
-
Data Analysis: The decrease in cAMP levels is quantified, and the concentration of the compound that produces a 50% of the maximal response (EC50) is calculated.
In Vivo Free Fatty Acid (FFA) and Triglyceride (TG) Reduction Studies
These studies assess the in vivo efficacy of the compounds in animal models.
-
Animal Models: Fasted male beagle dogs or rats are typically used.[1]
-
Compound Administration: The test compound is administered orally (p.o.) at various doses.
-
Blood Sampling: Blood samples are collected at specified time points post-dosing.
-
Plasma Analysis: Plasma is isolated from the blood samples, and the concentrations of free fatty acids and triglycerides are determined using standard biochemical assays.
-
Data Analysis: The percentage reduction in FFA and TG levels compared to a vehicle-treated control group is calculated.
Conclusion
This compound is a potent, orally bioavailable nicotinic acid receptor agonist that has demonstrated significant efficacy in reducing plasma free fatty acids and triglycerides in preclinical models.[1] Importantly, it exhibits an improved therapeutic window with a reduced propensity to cause flushing compared to nicotinic acid.[1] The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for the management of dyslipidemia. Further clinical evaluation of this compound has been undertaken.[1]
References
An In-depth Technical Guide to SCH-900271 (Anacetrapib) for Dyslipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH-900271, more commonly known as anacetrapib, is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Merck & Co., it represents a significant area of investigation in the management of dyslipidemia and the reduction of cardiovascular disease risk. Unlike earlier CETP inhibitors that were discontinued due to adverse off-target effects, anacetrapib demonstrated a favorable safety profile in large-scale clinical trials. This technical guide provides a comprehensive overview of anacetrapib, focusing on its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study. The information is intended to serve as a core resource for researchers and professionals in the field of drug development and cardiovascular research.
Core Mechanism of Action
Anacetrapib exerts its lipid-modifying effects by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] By blocking this transfer, anacetrapib leads to a significant increase in HDL cholesterol (HDL-C) levels and a concurrent decrease in LDL cholesterol (LDL-C) levels.[2][3][4] The reduction in LDL-C is primarily attributed to an increased catabolism of LDL particles through LDL receptors.[1][5]
The signaling pathway below illustrates the central role of CETP in lipoprotein metabolism and the impact of its inhibition by anacetrapib.
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound (anacetrapib).
Quantitative Data from Clinical Trials
The efficacy and safety of anacetrapib have been evaluated in several key clinical trials, most notably the DEFINE (Determining the Efficacy and Tolerability of CETP Inhibition with Anacetrapib) and REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification) studies.[4][5][6]
Table 1: Lipid-Modifying Effects of Anacetrapib in the DEFINE Trial
The DEFINE trial was a randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of anacetrapib in patients with or at high risk for coronary heart disease who were already receiving statin therapy.[4][7]
| Parameter | Anacetrapib Group (100 mg daily) | Placebo Group | % Change with Anacetrapib (beyond placebo) |
| LDL-C (mg/dL) | |||
| Baseline | 81 | 82 | |
| 24 Weeks | 45 | 77 | -39.8%[4] |
| HDL-C (mg/dL) | |||
| Baseline | 41 | 40 | |
| 24 Weeks | 101 | 46 | +138.1%[4] |
| Apolipoprotein B (apoB) | - | - | -21%[6] |
| Lipoprotein(a) [Lp(a)] | - | - | -36%[6] |
Table 2: Clinical Outcomes from the REVEAL Trial
The REVEAL trial was a large-scale, randomized, placebo-controlled study that evaluated the clinical effects of anacetrapib in over 30,000 patients with established atherosclerotic vascular disease who were receiving intensive atorvastatin therapy.[6][8]
| Endpoint | Anacetrapib Group | Placebo Group | Relative Risk Reduction | p-value |
| Primary Endpoint | ||||
| Major Coronary Events (Coronary death, MI, or coronary revascularization) | 10.8% | 11.8% | 9%[6] | 0.004[6] |
| Secondary Endpoints | ||||
| Coronary death or MI | - | - | - | - |
| Presumed ischemic stroke | - | - | - | - |
| New-onset diabetes | 5.3% | 6.0% | - | - |
Table 3: Safety Profile of Anacetrapib
Anacetrapib was generally well-tolerated in clinical trials, without the adverse effects on blood pressure and aldosterone that were observed with the earlier CETP inhibitor, torcetrapib.[4][9]
| Adverse Event | Anacetrapib Group | Placebo Group | Notes |
| Blood Pressure | No significant change | No significant change | No clinically meaningful increases in systolic or diastolic blood pressure were observed.[4] |
| Electrolytes | No significant change | No significant change | No significant alterations in serum electrolytes were noted.[4] |
| Aldosterone Levels | No significant change | No significant change | Anacetrapib did not show the off-target effect on aldosterone seen with torcetrapib.[4] |
| Adipose Tissue Accumulation | Yes | No | Anacetrapib was found to accumulate in adipose tissue with prolonged dosing.[10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of anacetrapib. These protocols are based on published literature and may require optimization for specific laboratory conditions.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor lipoprotein particle.[1]
Caption: Experimental workflow for the in vitro fluorometric CETP inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of anacetrapib in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Reconstitute donor and acceptor lipoprotein particles in assay buffer according to the manufacturer's instructions.
-
Prepare a working solution of recombinant human CETP enzyme in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, donor particles, and acceptor particles to each well.
-
Add the anacetrapib dilutions to the respective wells. Include a vehicle control (DMSO) for 0% inhibition and a control without CETP for background fluorescence.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the CETP enzyme solution to all wells except the background control.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each anacetrapib concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the anacetrapib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cholesterol Efflux Assay
This assay measures the capacity of HDL particles to accept cholesterol from cholesterol-loaded macrophages, a key step in reverse cholesterol transport.[9][11]
Caption: Experimental workflow for the macrophage cholesterol efflux assay.
Protocol:
-
Cell Culture and Labeling:
-
Seed J774 macrophages in a 96-well plate and allow them to adhere.
-
Load the cells with either [3H]-cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol by incubating overnight.
-
Wash the cells to remove excess labeled cholesterol.
-
-
Cholesterol Efflux:
-
Equilibrate the cells in serum-free medium for 1-2 hours.
-
Prepare cholesterol acceptors, such as purified apolipoprotein A-I (ApoA-I) or HDL particles isolated from plasma of subjects treated with anacetrapib or placebo.
-
Remove the equilibration medium and add the cholesterol acceptors to the cells.
-
Incubate for 4-6 hours to allow for cholesterol efflux.
-
-
Quantification:
-
Collect the supernatant (medium) containing the effluxed cholesterol.
-
Lyse the cells to determine the amount of cholesterol remaining in the cells.
-
Measure the radioactivity (for [3H]-cholesterol) or fluorescence (for BODIPY-cholesterol) in both the medium and the cell lysate.
-
-
Data Analysis:
-
Calculate the percent cholesterol efflux as: (radioactivity/fluorescence in medium) / (radioactivity/fluorescence in medium + radioactivity/fluorescence in cell lysate) x 100.
-
Animal Model of Dyslipidemia (Syrian Golden Hamster)
The Syrian golden hamster is a relevant preclinical model for studying CETP inhibitors as it naturally expresses CETP.[12][13]
Protocol:
-
Animal Model and Diet:
-
Use male Syrian golden hamsters.
-
Induce dyslipidemia by feeding a high-fat, high-cholesterol diet for a specified period.
-
-
Drug Administration:
-
Prepare a formulation of anacetrapib for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).
-
Administer anacetrapib or vehicle control daily by oral gavage for the duration of the study (e.g., 2-4 weeks).
-
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the treatment period via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Collect feces over a 24-hour period to assess cholesterol and bile acid excretion.
-
Harvest liver tissue for gene expression analysis.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays.
-
Determine plasma CETP activity using a fluorometric assay.
-
Quantify fecal cholesterol and bile acids using gas chromatography-mass spectrometry (GC-MS).
-
Measurement of Lipids and Apolipoproteins in Clinical Samples
Accurate measurement of lipid and apolipoprotein levels is crucial in clinical trials.
-
LDL-C and HDL-C: The gold standard for LDL-C measurement is beta-quantification, which involves ultracentrifugation to remove VLDL followed by precipitation of ApoB-containing lipoproteins.[14][15] Direct measurement methods are also commonly used in clinical laboratories.
-
Apolipoproteins (ApoA-I and ApoB): These are typically measured using immunoturbidimetric or immunonephelometric assays.[16][17]
Conclusion
This compound (anacetrapib) is a well-characterized CETP inhibitor with a significant body of preclinical and clinical data supporting its potent lipid-modifying effects. Its ability to substantially increase HDL-C and decrease LDL-C, coupled with a favorable safety profile compared to other drugs in its class, makes it a valuable tool for research into dyslipidemia and cardiovascular disease. The experimental protocols outlined in this guide provide a foundation for further investigation into the mechanisms and therapeutic potential of anacetrapib and other CETP inhibitors. The comprehensive data from the DEFINE and REVEAL trials underscore the importance of continued research in this area to understand the full clinical implications of CETP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Safety of Anacetrapib in Patients with or at High Risk for Coronary Heart Disease [imet2000-pal.org]
- 8. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. lipid.org [lipid.org]
- 11. Measurement of apolipoprotein B concentration in plasma lipoproteins by combining selective precipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. todayspractitioner.com [todayspractitioner.com]
- 14. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reference Materials for the Standardization of the Apolipoproteins A-I and B, and Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Apolipoprotein B/Apolipoprotein A-I Ratio as a Potential Marker of Plasma Atherogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of SCH-900271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and selective agonist of the nicotinic acid receptor, also known as G-protein coupled receptor 109A (GPR109A or HCA2).[1][2][3][4][5] Developed for the treatment of dyslipidemia, this compound mimics the beneficial lipid-modifying effects of nicotinic acid (niacin) with a potentially improved side-effect profile, particularly regarding the characteristic flushing response.[1][2][6] Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for coronary artery disease.[1] this compound represents a targeted therapeutic approach to modulate lipid metabolism through the activation of a key receptor in adipocytes.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, based on preclinical studies.
Mechanism of Action & Signaling Pathway
This compound exerts its primary pharmacological effect by acting as a potent agonist at the GPR109A receptor, which is predominantly expressed in adipose tissue.[1] GPR109A is a Gαi-coupled receptor. Upon binding of this compound, the Gαi subunit is activated, leading to the inhibition of adenylyl cyclase.[1] This inhibition results in a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[1]
The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[1] In adipocytes, PKA normally phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides to free fatty acids (FFAs) and glycerol.[1] By suppressing PKA activity, this compound ultimately inhibits lipolysis, leading to a reduction in the release of FFAs from adipose tissue into the plasma.[1] The subsequent decrease in the flux of FFAs to the liver reduces the hepatic synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL).[1]
Data Presentation
The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo studies. The data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value |
| Human GPR109a cAMP Assay | EC50 | 2.0 nM |
| hERG Inhibition Assay | % Inhibition at 10 µM | No effect |
| Data sourced from Palani et al. (2011).[1] |
Table 2: In Vivo Efficacy of this compound (1 hour post 1.0 mg/kg oral dose)
| Species | Parameter | % Reduction |
| Rat (fasted) | Plasma Free Fatty Acids (FFA) | -53% |
| Plasma Triglycerides (TG) | -53% | |
| Dog (fasted male beagle) | Plasma Free Fatty Acids (FFA) | -50% |
| Data sourced from Palani et al. (2011).[1] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose (p.o.) | AUC0–24 h (µM·h) | Bioavailability (F) |
| Rat | 5 mg/kg | 7.6 | 76% |
| Dog | 1 mg/kg | 7.2 | 40% |
| Data sourced from Palani et al. (2011).[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Human GPR109a (hu-GPR109a) cAMP Assay
This assay quantifies the ability of a compound to activate the GPR109a receptor by measuring the resulting decrease in intracellular cAMP levels.
-
Cell Culture: CHO-K1 cells stably expressing the human GPR109a receptor are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin to elevate intracellular cAMP levels. Test compounds (e.g., this compound) are then added at varying concentrations.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value, representing the concentration of the compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
In Vivo Free Fatty Acid (FFA) and Triglyceride (TG) Reduction Studies
These studies assess the in vivo efficacy of this compound in reducing plasma lipid levels in animal models.
-
Animal Models: Male beagle dogs or rats are used for these studies.
-
Acclimation and Fasting: Animals are acclimated to the facility conditions and then fasted overnight (typically 12-18 hours) with free access to water to establish a stable baseline for lipid levels.
-
Dosing: this compound is formulated in an appropriate vehicle and administered orally (p.o.) via gavage at specified doses (e.g., 1.0 mg/kg). A vehicle control group is run in parallel.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 1 hour). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Biochemical Analysis: Plasma samples are analyzed for FFA and TG concentrations using commercially available enzymatic colorimetric assay kits.
-
Data Analysis: The percentage reduction in FFA and TG levels at each time point is calculated relative to the baseline (pre-dose) values for each animal and compared to the vehicle control group.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Models: Rats and dogs are commonly used. Animals may be cannulated for serial blood sampling.
-
Dosing: A single dose of this compound is administered via the intended clinical route (oral) and also intravenously (IV) to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period.
-
Sample Processing: Plasma is harvested from blood samples and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.
Conclusion
This compound is a potent GPR109A agonist with a clear mechanism of action that translates from in vitro receptor activation to in vivo reduction of plasma free fatty acids and triglycerides in relevant preclinical species.[1] It demonstrates good oral bioavailability, particularly in rats.[1] The preclinical data suggest that this compound holds promise as a therapeutic agent for dyslipidemia, with a key advantage being a potentially wider therapeutic window compared to niacin, especially concerning the flushing side effect.[1][2] Further clinical evaluation of this compound has been undertaken to determine its safety and efficacy in humans.[1][2][5]
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of oral pradofloxacin administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of single-dose oral pregabalin administration in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonist SCH-900271 and its Interaction with the GPR109a Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the synthetic agonist SCH-900271 and the G protein-coupled receptor 109a (GPR109a), also known as the nicotinic acid receptor. This document details the quantitative aspects of this interaction, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction to this compound and GPR109a
GPR109a is a Gi/Go protein-coupled receptor primarily expressed in adipocytes and immune cells.[1][2] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid (niacin) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This, in turn, inhibits lipolysis in adipose tissue, a key mechanism for the management of dyslipidemia.[1][3]
This compound is a potent, orally active synthetic agonist of the GPR109a receptor.[4][5] It was developed as a therapeutic agent for dyslipidemia with the aim of providing the beneficial lipid-modifying effects of nicotinic acid while minimizing the common side effect of flushing.[4][5]
Quantitative Analysis of this compound and GPR109a Interaction
The potency of this compound as a GPR109a agonist has been primarily characterized through in vitro functional assays. The key quantitative data is summarized in the table below.
| Parameter | Value | Assay Type | System | Reference |
| EC50 | 2 nM | cAMP Assay | Human GPR109a (hu-GPR109a) | [3][4][6][7] |
| In Vivo Efficacy | 50% reduction in plasma free fatty acids (FFA) | FFA Reduction Assay | Fasted male beagle dogs | [3][6][7] |
| In Vivo Dose for 50% FFA reduction | 1.0 mg/kg | FFA Reduction Assay | Fasted male beagle dogs | [3][6][7] |
GPR109a Signaling Pathways
Upon activation by an agonist such as this compound, GPR109a initiates downstream signaling cascades primarily through two pathways: the canonical G-protein pathway and the β-arrestin pathway.
Gi/Go Protein-Mediated Signaling
The primary mechanism for the therapeutic effects of GPR109a activation is through its coupling to inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][3] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). This cascade ultimately results in the inhibition of lipolysis in adipocytes.[3]
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, GPR109a activation can also lead to the recruitment of β-arrestins.[1] This pathway is implicated in receptor desensitization and internalization, as well as in initiating distinct signaling cascades. For nicotinic acid, the β-arrestin pathway has been linked to the flushing side effect.[8] The development of biased agonists that preferentially activate the Gi pathway over the β-arrestin pathway is a key strategy to develop novel therapeutics with improved side-effect profiles.[8]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the interaction of this compound with the GPR109a receptor.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) of GPR109a agonists by measuring the inhibition of cAMP production.
Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound in cells expressing human GPR109a.
Materials:
-
Cell line stably expressing human GPR109a (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
Procedure:
-
Cell Culture: Culture the GPR109a-expressing cells to an appropriate confluency in multi-well plates (e.g., 384-well).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for another pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to the activated GPR109a receptor, providing insights into potential signaling bias.
Objective: To quantify the dose-dependent recruitment of β-arrestin to GPR109a upon stimulation with this compound.
Materials:
-
Cell line co-expressing GPR109a fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay).[9][10][11][12]
-
Cell culture medium and supplements.
-
This compound.
-
Assay-specific detection reagents.
Procedure:
-
Cell Culture: Plate the engineered cells in multi-well plates (e.g., 384-well) and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Cell Treatment: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development. The signal is typically chemiluminescent or fluorescent.[9][12]
-
Measurement: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
This compound is a high-potency agonist of the GPR109a receptor that effectively reduces plasma free fatty acids. Its primary mechanism of action is through the Gi/Go-mediated inhibition of cAMP production in adipocytes. The characterization of its activity on both the G-protein and β-arrestin signaling pathways is crucial for a comprehensive understanding of its pharmacological profile and for the development of future GPR109a agonists with improved therapeutic windows. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the GPR109a receptor.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCH 900271 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Investigating the Anti-Lipolytic Effects of SCH-900271: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-lipolytic effects of SCH-900271, a potent and selective agonist of the nicotinic acid receptor (GPR109A). The document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying signaling pathways.
Core Findings on Anti-Lipolytic Efficacy
This compound has demonstrated significant anti-lipolytic effects in both in vitro and in vivo preclinical models. As a potent agonist of the GPR109A receptor, its mechanism of action involves the suppression of free fatty acid (FFA) release from adipose tissue.
In Vitro Potency
This compound exhibits high potency in activating the human GPR109A receptor.
| Compound | Assay | EC50 (nM) |
| This compound | hu-GPR109a | 2.0[1] |
In Vivo Efficacy in Animal Models
Preclinical studies in rats and dogs have confirmed the potent anti-lipolytic activity of this compound, demonstrating a dose-dependent reduction in plasma FFA levels.
| Species | Dose (mg/kg, p.o.) | FFA Reduction |
| Rat | 0.5 | ~50% (ED50)[1] |
| Rat | 3.0 | 70% (at 1 hour post-dose)[2] |
| Dog | 1.0 | 50%[1] |
In rats, this compound also led to a significant reduction in plasma triglycerides (TG), with a 49% decrease observed at 1 hour post-dose with a 3.0 mg/kg oral administration[2].
Human Clinical Trials
Signaling Pathway and Mechanism of Action
The anti-lipolytic effect of this compound is initiated by its binding to the G-protein coupled receptor GPR109A on the surface of adipocytes. This binding event triggers a cascade of intracellular signaling events that ultimately inhibit the breakdown of triglycerides.
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SCH-900271 in the Reduction of Plasma Free Fatty Acids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SCH-900271, a potent and selective nicotinic acid receptor (NAR) agonist, and its role in reducing plasma free fatty acids (FFA). This document consolidates preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction
Elevated plasma free fatty acids are a key factor in the pathogenesis of dyslipidemia and associated metabolic disorders. Nicotinic acid (niacin) has been a cornerstone in managing dyslipidemia for decades, primarily through its ability to lower plasma FFA. However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This compound was developed as a potent NAR agonist with an improved therapeutic window, aiming to provide the lipid-modifying benefits of niacin with a reduced propensity for flushing.[1] This document explores the core mechanism and preclinical evidence supporting the FFA-lowering effects of this compound.
Mechanism of Action: GPR109A Signaling Cascade
This compound exerts its effects by acting as a potent agonist of the G-protein coupled receptor GPR109A (also known as nicotinic acid receptor 1 or HCAR2), which is highly expressed in adipocytes.[1] The binding of this compound to GPR109A initiates a signaling cascade that ultimately leads to the inhibition of lipolysis, the process by which triglycerides are broken down into free fatty acids and glycerol.
The key steps in this pathway are:
-
Agonist Binding: this compound binds to the GPR109A receptor on the surface of adipocytes.
-
G-protein Activation: This binding activates the associated inhibitory G-protein (Gi).
-
Adenylate Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylate cyclase.
-
cAMP Reduction: Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).
-
HSL Dephosphorylation: PKA is responsible for phosphorylating and thereby activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis. With PKA inactivation, HSL remains in its dephosphorylated, less active state.
-
Inhibition of Lipolysis: The reduced activity of HSL results in a decreased breakdown of triglycerides stored in adipocytes.
-
Reduced FFA Release: Consequently, the release of free fatty acids from adipocytes into the plasma is significantly reduced.
Quantitative Data Summary
The preclinical efficacy of this compound in reducing plasma free fatty acids has been demonstrated through in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| hu-GPR109a Assay | EC50 | 2 nM | [1] |
Table 2: In Vivo Efficacy of this compound on Plasma FFA Reduction
| Species | Model | Dose | Effect on Plasma FFA | Reference |
| Rat | Fasted | ~0.5 mg/kg (ED50) | Dose-dependent reduction | [1] |
| Dog | Fasted, male beagle | 1.0 mg/kg | 50% reduction | [1] |
Note: Data from human clinical trials regarding the specific effects of this compound on plasma free fatty acids are not publicly available in the searched literature.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below, based on the supplementary information provided in the primary publication.
In Vitro Assay: Human GPR109a (hu-GPR109a) Agonist Potency
This assay determines the potency of a compound to activate the human GPR109A receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR109A receptor and a GFP-aequorin fusion protein are used.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Compound Preparation: this compound is serially diluted to create a concentration-response curve.
-
Assay Procedure: The cell medium is aspirated, and cells are incubated with a buffer containing coelenterazine. The compound dilutions are then added to the wells.
-
Signal Detection: Luminescence, indicative of intracellular calcium mobilization upon receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
In Vivo Assay: Plasma Free Fatty Acid Reduction in Rats and Dogs
This protocol is designed to assess the in vivo efficacy of this compound in reducing plasma FFA levels in animal models.
Methodology:
-
Animal Models: Male Sprague-Dawley rats or male beagle dogs are used.
-
Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted overnight prior to the experiment to ensure stable baseline FFA levels.
-
Dosing: this compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at specified time points after dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
FFA Analysis: Plasma free fatty acid concentrations are determined using a commercially available enzymatic colorimetric assay kit.
-
Data Analysis: The percentage reduction in plasma FFA at each time point is calculated relative to the baseline levels and compared with the vehicle-treated control group. Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% of the maximal effect).
Conclusion
The preclinical data for this compound strongly support its role as a potent agonist of the GPR109A receptor, leading to a significant reduction in plasma free fatty acids in animal models. Its mechanism of action via the inhibition of lipolysis in adipocytes is well-characterized. The improved therapeutic window with respect to flushing, as suggested in the primary literature, positioned this compound as a promising candidate for the treatment of dyslipidemia. While the compound was advanced to human clinical trials, detailed public data on its efficacy in reducing plasma FFA in humans remains elusive. Nevertheless, the preclinical evidence provides a solid foundation for understanding the potential of selective GPR109A agonists in lipid modification.
References
Preclinical Profile of SCH-900271: A Potent and Selective Nicotinic Acid Receptor Agonist
An In-depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the preclinical data for SCH-900271, a novel small molecule developed for the treatment of dyslipidemia. The information presented herein is compiled from publicly available scientific literature, focusing on the compound's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and preclinical safety assessment.
Introduction
Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) and low levels of high-density lipoprotein cholesterol (HDL-C), is a major risk factor for coronary artery disease.[1] Nicotinic acid (NA, or niacin) has been a cornerstone of dyslipidemia therapy for decades, valued for its ability to favorably modulate all of these lipid parameters.[1] However, its clinical utility is often limited by poor patient compliance due to a significant side effect: intense cutaneous flushing.[1][2]
The therapeutic effects of nicotinic acid are mediated through the activation of the G-protein coupled receptor GPR109a (also known as the nicotinic acid receptor, NAR).[1] The discovery of this target spurred the development of GPR109a agonists that could replicate the lipid-modifying benefits of niacin while minimizing the flushing effect. This compound (designated as compound 33 in its discovery publication) emerged from these efforts as a potent GPR109a agonist with a promising preclinical profile, suggesting an improved therapeutic window over nicotinic acid.[1][3][4][5]
Mechanism of Action
This compound is a potent and full agonist of the human GPR109a receptor.[1] GPR109a is a Gi-coupled receptor highly expressed in adipocytes. Its activation by an agonist like this compound initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in the reduced activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids (FFAs). The subsequent decrease in the release of FFAs from adipose tissue into the plasma is a primary mechanism for its lipid-lowering effects.[1]
In Vitro Profile
The in vitro activity of this compound was characterized to determine its potency as a GPR109a agonist and to assess potential off-target liabilities.
Receptor Potency and Selectivity
Structure-guided optimization led to the identification of this compound as a highly potent agonist in a human GPR109a assay, with activity in the low nanomolar range.[1] It was determined to be a full agonist and demonstrated weaker potency for the related GPR109b receptor.[1]
In Vitro Safety Pharmacology
To assess the risk of cardiac-related adverse effects, this compound was evaluated for its effect on the hERG (human Ether-à-go-go-Related Gene) channel. The compound had no effect on hERG at concentrations significantly higher than its effective concentration for GPR109a activation, suggesting a low potential for causing QT interval prolongation.[1]
Table 1: Summary of In Vitro Activity of this compound
| Assay | Target/Channel | Result |
|---|---|---|
| GPR109a Agonist Assay | hu-GPR109a | EC₅₀ = 2.0 nM[1][3][4][5][6] |
| hERG Inhibition Assay | hERG Channel | No effect at concentrations up to 10 µM[1] |
In Vivo Efficacy
The lipid-lowering efficacy of this compound was evaluated in both rodent and non-rodent preclinical models.
Rodent Models (Rat)
In fasted rats, oral administration of this compound demonstrated robust, dose-dependent reductions in plasma free fatty acids (FFA) and triglycerides (TG).[1] The compound achieved a greater than 50% reduction in both parameters at a dose of 1.0 mg/kg one hour after administration.[1] The dose required for 50% efficacy (ED₅₀) was determined to be approximately 0.5 mg/kg, with the maximally effective dose being 3.0 mg/kg.[1]
Non-Rodent Models (Dog)
The efficacy of this compound was further confirmed in fasted male beagle dogs, a model often used to assess both efficacy and the potential for flushing. The compound exhibited a dose-dependent inhibition of plasma FFA, achieving a 50% reduction at a 1.0 mg/kg oral dose.[1][3][4][5]
Table 2: Summary of In Vivo Efficacy of this compound
| Species | Dose (Oral) | Parameter Measured | Result | Time Point |
|---|---|---|---|---|
| Rat (fasted) | 1.0 mg/kg | Plasma FFA | -53% reduction[1] | 1 hour post-dose |
| Rat (fasted) | 1.0 mg/kg | Plasma TG | -53% reduction[1] | 1 hour post-dose |
| Dog (fasted male beagle) | 1.0 mg/kg | Plasma FFA | 50% reduction[1][3][4][5] | Not specified |
Pharmacokinetics
This compound was found to have good oral bioavailability across all species tested.[1][3][4][5] Pharmacokinetic parameters were determined in rats and dogs following oral administration.
Table 3: Pharmacokinetic Parameters of this compound Following Oral Dosing
| Species | Dose (Oral) | AUC₀₋₂₄ ₕ (µM·h) | Oral Bioavailability (F) |
|---|---|---|---|
| Rat | 5.0 mg/kg | 7.6[1] | 76%[1] |
| Dog | 1.0 mg/kg | 7.2[1] | 40%[1] |
Preclinical Safety and Tolerability
A key objective in the development of this compound was to improve upon the tolerability profile of nicotinic acid.
Flushing Liability
In dog models, nicotinic acid administration leads to measurable increases in cutaneous blood flow, which serves as a surrogate for the flushing response in humans. This compound was evaluated in this model and showed no overt signs of flushing at doses up to 10 mg/kg.[1][3][4][5] This finding suggests a significantly improved therapeutic window with respect to flushing compared to nicotinic acid.[1]
Toxicology
During the discovery process, some compounds in the same chemical series as this compound were found to cause acute renal necrosis and elevated serum BUN and creatinine in mice.[1] Importantly, this toxicity was not observed in rats, suggesting the phenomenon was species-specific.[1] this compound (compound 33) was specifically profiled and did not exhibit this profound nephrotoxicity, allowing for its advancement as a drug candidate.[1]
Experimental Protocols
In Vitro GPR109a cAMP Assay
The potency of this compound was determined using a cell-based assay designed to measure the inhibition of cAMP production following GPR109a activation.
-
Cell Line: A stable cell line (e.g., CHO or HEK293) engineered to express the human GPR109a receptor.
-
Protocol:
-
Cells are seeded into multi-well plates and cultured to an appropriate confluency.
-
Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin to elevate intracellular cAMP levels.
-
Concurrently, cells are treated with serial dilutions of this compound or a vehicle control.
-
Following an incubation period, cells are lysed.
-
The intracellular cAMP concentration in the lysate is quantified using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).
-
Data are normalized, and a dose-response curve is generated to calculate the EC₅₀ value.
-
In Vivo FFA and TG Lowering Studies
-
Animal Models: Male Sprague-Dawley rats or male beagle dogs were used.[1]
-
Protocol:
-
Animals were fasted overnight to establish baseline lipid levels.
-
This compound was formulated in a suitable vehicle and administered via oral gavage (p.o.).
-
Blood samples were collected at specified time points (e.g., 1 hour post-dose).[1]
-
Plasma was isolated by centrifugation.
-
Plasma concentrations of FFA and TG were determined using commercially available enzymatic assay kits.
-
The percentage reduction was calculated relative to vehicle-treated control animals.
-
Pharmacokinetic Analysis
-
Animal Models: Male Sprague-Dawley rats or male beagle dogs.[1]
-
Protocol:
-
Animals received a single oral (p.o.) dose of this compound.
-
Serial blood samples were collected over a 24-hour period.
-
Plasma was prepared and stored frozen until analysis.
-
Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters, including AUC (Area Under the Curve) and F (bioavailability), were calculated using non-compartmental analysis software.
-
Flushing Assessment in Dogs
-
Animal Model: Beagle dogs.
-
Protocol: This was an observational study where animals were dosed orally with this compound or nicotinic acid as a positive control. The primary endpoint was the visual observation of cutaneous vasodilation (e.g., reddening of the ears), which is the physiological sign of flushing. The incidence and magnitude of this effect were compared between treatment groups.[1]
Summary and Conclusion
The preclinical data for this compound characterize it as a potent, orally bioavailable GPR109a agonist. In vitro, it demonstrated low nanomolar potency for its target without significant hERG liability.[1] In vivo, it produced robust reductions in plasma FFA and triglycerides in both rat and dog models, confirming its desired pharmacological activity.[1] Critically, this compound did not induce flushing in dogs at efficacious doses, indicating a substantial improvement in the therapeutic window compared to nicotinic acid.[1] Furthermore, it was devoid of the species-specific nephrotoxicity that hampered other compounds in its series.[1] Collectively, this strong preclinical profile established this compound as a promising candidate for the treatment of dyslipidemia, warranting its evaluation in human clinical trials.[1][3][4][5][7]
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - figshare - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SCH 900271 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for SCH-900271 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and selective agonist for the high-affinity nicotinic acid receptor, G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] Activation of GPR109A in adipocytes by agonists like nicotinic acid or this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately suppresses hormone-sensitive lipase activity, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue. This mechanism of action makes GPR109A a target for the treatment of dyslipidemia.
These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound and other GPR109A agonists: a cAMP inhibition assay using a recombinant cell line and a free fatty acid release assay in a differentiated adipocyte cell line.
Data Presentation
The following table summarizes the in vitro potency of this compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | GPR109A functional assay | Human GPR109a expressing cells | EC50 | 2 nM | [1][2][3] |
Signaling Pathway
Activation of GPR109A by this compound initiates a Gi-coupled signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and a subsequent decrease in the activity of Protein Kinase A (PKA). In adipocytes, this results in the reduced phosphorylation and activation of hormone-sensitive lipase (HSL), thereby decreasing the hydrolysis of triglycerides and the release of free fatty acids.
Caption: GPR109A signaling pathway activated by this compound.
Experimental Protocols
GPR109A-Mediated cAMP Inhibition Assay
This protocol describes the measurement of the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation Buffer: HBSS or other suitable buffer supplemented with 500 µM IBMX and 100 µM Ro 20-1724
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque tissue culture plates, poly-D-lysine coated
-
Multichannel pipette and plate reader
Procedure:
-
Cell Culture: Culture HEK293-GPR109A cells in a T75 flask until they reach 80-90% confluency.
-
Cell Plating: a. Aspirate the culture medium and wash the cells with PBS. b. Detach the cells using a cell dissociation solution (e.g., Trypsin-EDTA). c. Resuspend the cells in fresh culture medium and determine the cell concentration. d. Plate 10,000 cells per well in a 384-well plate in a volume of 100 µL. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in Stimulation Buffer to achieve the desired final concentrations.
-
Assay Performance: a. The next day, carefully remove the culture medium from the wells. b. Wash the cells twice with 200 µL of PBS, taking care not to dislodge the cells. c. Add 30 µL of the diluted this compound or vehicle control to the respective wells. d. Prepare a solution of forskolin in Stimulation Buffer to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (e.g., 2 µM). e. Add 10 µL of the forskolin solution to all wells except the basal control wells. f. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: a. Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. b. Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. c. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Free Fatty Acid (FFA) Release Assay in 3T3-L1 Adipocytes
This protocol describes the measurement of the inhibition of isoproterenol-stimulated FFA release from differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte Medium: DMEM with 10% bovine calf serum and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with 10% FBS, 1.5 µg/ml insulin, 1 µM dexamethasone, and 500 µM IBMX
-
Adipocyte Maintenance Medium: DMEM with 10% FBS and 1.5 µg/ml insulin
-
Assay Buffer
-
Isoproterenol
-
This compound
-
FFA quantification kit
-
96-well tissue culture plates
-
Multichannel pipette and plate reader
Procedure:
-
3T3-L1 Differentiation: a. Culture 3T3-L1 preadipocytes in Preadipocyte Medium until they reach 100% confluency. b. Two days post-confluency, replace the medium with Differentiation Medium and incubate for 3 days. c. Replace the Differentiation Medium with Adipocyte Maintenance Medium and incubate for another 2-3 days, changing the medium every 2 days. The cells should be fully differentiated with visible lipid droplets.
-
Compound and Stimulant Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in Assay Buffer. c. Prepare a stock solution of isoproterenol and dilute it in Assay Buffer to a final concentration that stimulates significant lipolysis (e.g., 10 µM).
-
Assay Performance: a. Wash the differentiated 3T3-L1 adipocytes twice with 200 µL of Wash Buffer. b. Add 100 µL of the diluted this compound or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C. c. Add 10 µL of the diluted isoproterenol to all wells except the basal control wells. d. Incubate the plate at 37°C for 1-3 hours.
-
FFA Quantification: a. After the incubation, carefully collect the supernatant from each well. b. Measure the FFA concentration in the supernatant using a commercial FFA quantification kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the concentration of FFA released in each well. b. Plot the percent inhibition of isoproterenol-stimulated FFA release against the logarithm of the this compound concentration. c. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing GPR109A agonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with SCH-900271
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and orally active agonist of the nicotinic acid receptor, also known as G protein-coupled receptor 109A (GPR109A)[1][2]. It has been developed for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., cholesterol and triglycerides) in the blood[1][3]. This compound mimics the action of nicotinic acid (niacin) by potently reducing plasma free fatty acids (FFA) and triglycerides (TG)[1][4]. A key advantage of this compound is its improved therapeutic window concerning flushing, a common and poorly tolerated side effect of niacin[1][5]. These application notes provide detailed protocols for in vivo experimental design using this compound to evaluate its efficacy in animal models.
Mechanism of Action
This compound exerts its therapeutic effects by activating the GPR109A receptor, which is predominantly expressed on the surface of adipocytes (fat cells) and immune cells[6]. In adipocytes, the activation of this Gi protein-coupled receptor leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids and glycerol. The resulting decrease in the release of FFAs from adipose tissue into the bloodstream leads to reduced substrate availability for triglyceride synthesis in the liver, ultimately lowering plasma TG levels[3].
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in adipocytes.
Data Presentation
In Vivo Efficacy of this compound in Rodent Models
| Compound | Dose (mg/kg, p.o.) | Animal Model | Time Point | % FFA Reduction | % TG Reduction | Reference |
| This compound | 1.0 | Rat | 1 hour | -53% | -53% | [1] |
| Nicotinic Acid | 10.0 | Rat | 1 hour | Maximally Effective | - | [1] |
| This compound | 3.0 | Rat | 1 hour | Maximally Effective | - | [1] |
In Vivo Efficacy of this compound in Non-Rodent Models
| Compound | Dose (mg/kg, p.o.) | Animal Model | Endpoint | Result | Reference |
| This compound | 1.0 | Fasted Male Beagle Dog | 50% FFA Reduction | Achieved | [3][5] |
| This compound | up to 10.0 | Dog | Flushing | No overt signs | [3][5] |
Experimental Protocols
Protocol 1: Evaluation of Free Fatty Acid and Triglyceride Reduction in Rats
Objective: To assess the in vivo efficacy of this compound in reducing plasma free fatty acids (FFA) and triglycerides (TG) in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
Commercial kits for FFA and TG quantification
Procedure:
-
Animal Acclimation and Fasting:
-
House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
Fast the rats overnight (approximately 16 hours) before dosing, with continued access to water.
-
-
Compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A formulation of 10% DMSO in 90% corn oil can be considered for oral administration[2].
-
Administer this compound or vehicle orally via gavage at a volume of 5-10 mL/kg. A typical effective dose for this compound in rats is 1.0 mg/kg[1].
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the tail vein or another appropriate site at baseline (pre-dose) and at specified time points post-dose (e.g., 1, 2, 4, and 8 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Thaw the plasma samples on ice.
-
Determine the concentrations of FFA and TG in the plasma using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in FFA and TG levels at each time point relative to the baseline values for each animal.
-
Compare the effects of this compound with the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow for evaluating this compound.
Concluding Remarks
The provided protocols and data offer a comprehensive framework for the in vivo evaluation of this compound. These experimental designs are crucial for determining the efficacy and pharmacokinetic/pharmacodynamic relationship of this novel nicotinic acid receptor agonist. Adherence to detailed and standardized protocols is essential for generating reproducible and reliable data in preclinical drug development. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines for animal care and use.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for SCH-900271 Dyslipidemia Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and selective agonist of the nicotinic acid receptor (NAR), also known as G protein-coupled receptor 109A (GPR109A).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids (FFAs) into the circulation. This mechanism is believed to be central to the therapeutic effects of nicotinic acid (niacin) on dyslipidemia, which include lowering triglycerides (TG), very low-density lipoprotein cholesterol (VLDL-C), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). This compound was developed as a next-generation NAR agonist with an improved side-effect profile, particularly with reduced flushing, a common adverse effect of niacin.[1]
These application notes provide an overview of the use of rodent and non-rodent animal models for the preclinical evaluation of this compound's effects on dyslipidemia, based on published studies. Detailed protocols for conducting these studies are also provided to assist researchers in designing and executing similar experiments.
Mechanism of Action: GPR109A Signaling Pathway
This compound exerts its primary anti-lipolytic effect by activating the GPR109A receptor on the surface of adipocytes. This initiates a signaling cascade that results in the decreased mobilization of FFAs.
Figure 1: Signaling pathway of this compound via GPR109A in adipocytes.
Animal Models and Experimental Design
Normolipidemic rats and dogs have been effectively utilized to assess the acute pharmacodynamic effects of this compound on plasma lipids, primarily focusing on FFA and TG reduction.
Rat Model for Acute FFA and TG Reduction
The rat model is a cost-effective and efficient system for initial in vivo screening of NAR agonists.
-
Animal Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimation: Minimum of 3 days prior to the experiment.
-
Experimental Groups:
-
Vehicle Control
-
This compound (e.g., 0.3, 1.0, 3.0 mg/kg)
-
Positive Control: Nicotinic Acid (e.g., 10 mg/kg)
-
-
Study Design: This is typically an acute, single-dose study.
Dog Model for FFA Reduction and Flushing Assessment
The dog model is valuable for assessing both efficacy and the common flushing side effect associated with nicotinic acid, as dogs can exhibit a visible flushing response.
-
Animal Species: Male Beagle dogs.
-
Housing: Standard canine housing with controlled environment and access to standard dog food and water.
-
Acclimation: Appropriate period to acclimate to housing and handling.
-
Experimental Groups:
-
Vehicle Control
-
This compound (e.g., 0.3, 1.0, 3.0, 10 mg/kg)
-
Positive Control: Nicotinic Acid (e.g., 30 mg/kg)
-
-
Study Design: A single-dose, crossover design can be employed where each dog receives all treatments with a sufficient washout period in between.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in Fasted Rats (1-hour post-dose)
| Compound | Dose (mg/kg, p.o.) | Plasma FFA Reduction (%) | Plasma TG Reduction (%) |
| This compound | 1.0 | -53% | -53% |
| Nicotinic Acid | 10.0 | Maximally Effective Dose | - |
Data compiled from Palani et al., 2012.
Table 2: Dose-Response of this compound in Fasted Rats
| Parameter | Value |
| ED₅₀ (FFA & TG Reduction) | ~0.5 mg/kg |
| Maximally Effective Dose | 3.0 mg/kg |
Data compiled from Palani et al., 2012.
Table 3: Efficacy of this compound in Fasted Male Beagle Dogs
| Compound | Dose (mg/kg, p.o.) | Plasma FFA Reduction (%) | Flushing Observation |
| This compound | 1.0 | 50% | No overt signs |
| This compound | up to 10.0 | Dose-dependent | No overt signs |
| Nicotinic Acid | 30.0 | Similar to 1.0 mg/kg this compound | Pronounced flushing |
Data compiled from Palani et al., 2012.[1]
Experimental Protocols
Protocol 1: Evaluation of Acute FFA and TG Reduction in Rats
Figure 2: Experimental workflow for the rat dyslipidemia model.
1. Animals and Housing:
-
Male Sprague-Dawley rats with an initial body weight of 200-250g are used.
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum, except during the fasting period.
2. Experimental Procedure:
-
Fasting: Animals are fasted overnight (approximately 16 hours) prior to dosing to ensure a stable baseline for lipid parameters. Water remains available.
-
Dosing Formulation: this compound is suspended in a suitable vehicle, such as 0.5% methylcellulose in water. The formulation should be homogenized before each administration.
-
Administration: A baseline blood sample (t=0) is collected. Subsequently, animals are administered the vehicle, this compound, or nicotinic acid via oral gavage at a volume of 5-10 ml/kg.
-
Blood Collection: Blood samples (approximately 0.3 ml) are collected from the tail vein into EDTA-containing tubes at specified time points (e.g., 0.5, 1, and 2 hours) after dosing.
-
Plasma Preparation: Blood samples are immediately placed on ice and then centrifuged at 3000 rpm for 15 minutes at 4°C to separate the plasma. The plasma supernatant is collected and stored at -80°C until analysis.
3. Biochemical Analysis:
-
Plasma concentrations of free fatty acids (FFA) and triglycerides (TG) are determined using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage change in FFA and TG from baseline (t=0) is calculated for each animal at each time point.
-
The results are expressed as mean ± SEM for each treatment group.
-
Statistical significance between the treatment groups and the vehicle control group is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. An ED₅₀ value can be calculated using non-linear regression analysis of the dose-response data.
Protocol 2: Evaluation of FFA Reduction and Flushing in Dogs
1. Animals and Housing:
-
Purpose-bred male Beagle dogs, weighing approximately 10-15 kg, are used.
-
Dogs are individually housed in stainless steel cages in a climate-controlled room and are fed a standard canine diet once daily. Water is available at all times.
2. Experimental Procedure:
-
Fasting: Dogs are fasted overnight before the study.
-
Dosing: On the morning of the study, this compound or nicotinic acid is administered orally in gelatin capsules.
-
Blood Sampling: Blood samples are collected from a cephalic or saphenous vein into EDTA tubes at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, and 8 hours). Plasma is prepared as described in Protocol 1.
-
Flushing Assessment: Flushing is assessed by visual inspection of the ears and other sparsely haired skin areas for erythema (redness). Behavioral changes such as head shaking, scratching, or restlessness are also recorded.
3. Biochemical and Data Analysis:
-
Plasma FFA levels are quantified as described in Protocol 1.
-
Data analysis is performed to determine the time course and magnitude of FFA reduction for each treatment. Statistical comparisons are made between treatments.
Conclusion
The animal models described provide robust and reproducible systems for evaluating the in vivo efficacy of GPR109A agonists like this compound. The rat model is well-suited for rapid screening of effects on FFA and TG, while the dog model offers the additional advantage of assessing the potential for flushing. These protocols and the summarized data serve as a valuable resource for researchers investigating novel therapies for dyslipidemia.
References
Application Notes and Protocols for In vivo Dosing of SCH-900271
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and in vivo administration of SCH-900271, a potent nicotinic acid receptor agonist. This document outlines detailed protocols for solubilizing the compound, recommended vehicle formulations, and reported dosing in animal models. The information is intended to facilitate reproducible in vivo studies investigating the therapeutic potential of this compound for conditions such as dyslipidemia.
Compound Information
| Parameter | Value | Reference |
| Molecular Weight | 276.29 g/mol | [1] |
| Appearance | Solid, light yellow to yellow | [1][2] |
| In Vitro Potency (EC50) | 2 nM (in hu-GPR109a assay) | [1][3][4][5] |
| CAS Number | 915210-50-3 | [1][2] |
Solubility and Vehicle Formulations
This compound is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. The following table summarizes suitable solvents and formulations.
| Solvent/Vehicle | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (361.94 mM) | Use newly opened, hygroscopic DMSO. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.05 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.05 mM) | Results in a clear solution. | [1] |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[1]. It is recommended to keep the proportion of DMSO in the final working solution below 2% if the animal is weak[1][2].
In Vivo Dosing and Administration
This compound has been shown to be orally active in animal models[1][3][4]. The following table summarizes reported dosing information.
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Oral (p.o.) | 1.0 mg/kg | -29% reduction in plasma free fatty acid (FFA) and -40% reduction in triglycerides (TG) 1 hour post-dosing. | [3] |
| Rat | Oral (p.o.) | 3.0 mg/kg | Maximally effective dose for FFA and TG reduction. | [3] |
| Dog (Beagle) | Oral (p.o.) | 1.0 mg/kg | 50% reduction in plasma FFA. | [3][4][5] |
| Dog (Beagle) | Oral (p.o.) | up to 10 mg/kg | No overt signs of flushing. | [3][4][5] |
While oral administration is the most documented route, other parenteral routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections are common for in vivo studies[6][7][8][9]. The choice of administration route will depend on the specific experimental design and pharmacokinetic objectives.
Experimental Protocols
Preparation of this compound in 10% DMSO, 90% (20% SBE-β-CD in Saline)
This protocol is suitable for oral or parenteral administration routes where a clear, aqueous-based solution is desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol:
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh the required amount of SBE-β-CD.
-
In a sterile container, dissolve the SBE-β-CD in the appropriate volume of sterile saline to achieve a 20% (w/v) solution.
-
Mix thoroughly until the SBE-β-CD is completely dissolved. This may require vortexing or gentle heating.
-
-
Prepare the Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to constitute 10% of the final volume.
-
Vortex the mixture until the this compound is completely dissolved in the DMSO.
-
Add the 20% SBE-β-CD in saline solution to the tube to make up the remaining 90% of the final volume.
-
Vortex the final solution thoroughly.
-
If any precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the solution becomes clear.
-
Visually inspect the solution for any undissolved particles before administration.
-
Preparation of this compound in 10% DMSO, 90% Corn Oil
This formulation is suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol:
-
Prepare the Dosing Solution:
-
Calculate the required amount of this compound and vehicle components.
-
Weigh the this compound powder into a sterile conical tube.
-
Add DMSO to the tube to make up 10% of the final volume.
-
Vortex until the this compound is fully dissolved in the DMSO.
-
Add the sterile corn oil to the tube for the remaining 90% of the final volume.
-
Vortex the mixture vigorously to ensure a homogenous suspension/solution.
-
If necessary, use gentle heating or sonication to aid dissolution and ensure uniformity.
-
Visually inspect the solution for homogeneity before administration.
-
Visualized Workflows and Pathways
Caption: Workflow for Preparing this compound Dosing Solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. cea.unizar.es [cea.unizar.es]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
Application Notes and Protocols for ERK1/2 Inhibitor Administration in Rodent Models
A Note on Compound Identification: The initial request specified SCH-900271. However, extensive research indicates that this compound is a nicotinic acid receptor agonist primarily investigated for dyslipidemia[1][2][3][4][5][6][7]. The detailed requirements of this request, including signaling pathways and cancer-related experimental workflows, align closely with the profile of a different class of compounds. It is highly probable that the intended compound was an ERK inhibitor, such as Ulixertinib (BVD-523) , which is extensively studied in rodent cancer models and fits the context of the requested application notes. Another related ERK inhibitor is SCH772984. This document will focus on Ulixertinib, a first-in-class ERK1/2 inhibitor.
Introduction
Ulixertinib (BVD-523) is a potent and selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2, the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade[8][9]. Aberrant activation of the MAPK pathway is a critical driver in numerous cancers, making ERK1/2 a key therapeutic target[8][10]. Preclinical studies in various rodent models have demonstrated the anti-tumor activity of Ulixertinib in cancers with MAPK pathway mutations, such as BRAF and KRAS mutations[8][9][11]. These notes provide a comprehensive overview of the administration of Ulixertinib in rodent models for cancer research.
Mechanism of Action and Signaling Pathway
Ulixertinib targets the final step in the canonical RAS-RAF-MEK-ERK pathway by inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for cell proliferation, survival, and differentiation[10].
Caption: The MAPK signaling pathway and the inhibitory action of Ulixertinib on ERK1/2.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Ulixertinib in rodent models.
Table 1: In Vivo Efficacy of Ulixertinib Monotherapy in Xenograft Models
| Cancer Type | Rodent Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Melanoma | Mouse | A375 (BRAFV600E) | 50 mg/kg, twice daily, oral | Significant tumor growth inhibition (p=0.004) | [9] |
| Melanoma | Mouse | A375 (BRAFV600E) | 100 mg/kg, twice daily, oral | Significant tumor growth inhibition (p<0.001) | [9] |
| Colorectal Cancer | Mouse | Colo205 (BRAFV600E) | 50, 75, 100 mg/kg, twice daily, oral | Significant tumor growth inhibition (p<0.0001 for all doses) | [9] |
| Neuroblastoma | Mouse | CHLA136-Fluc (MYCN amplified) | 50 mg/kg, daily | Potent inhibition of tumor growth and prolonged overall survival | [2] |
| Neuroblastoma | Mouse | CHLA255-Fluc (c-Myc overexpressed) | 50 mg/kg, daily | Potent inhibition of tumor growth and prolonged overall survival | [2] |
| Pediatric Low-Grade Glioma | Mouse | BT40 (BRAFV600E) | Not specified | Slowed tumor growth and increased survival | [1][8] |
Table 2: Pharmacokinetic Parameters of Ulixertinib in Rodents
| Species | Route | Tmax (h) | t1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Absolute Oral Bioavailability (%) | Reference |
| Mouse | Oral | 0.50 - 0.75 | 1.0 - 2.5 | 6.24 | 0.56 | >92 | [11] |
| Rat | Oral | 0.50 - 0.75 | 1.0 - 2.5 | 1.67 | 0.36 | >92 | [11] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
This protocol outlines a typical xenograft study to evaluate the efficacy of Ulixertinib.
Caption: A generalized experimental workflow for in vivo efficacy studies of Ulixertinib.
1. Animal Models:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG)) are commonly used for xenograft studies.
-
The choice of mouse strain should be appropriate for the tumor model being studied.
2. Cell Lines and Tumor Implantation:
-
Select cancer cell lines with known MAPK pathway alterations (e.g., A375 for BRAFV600E melanoma, Colo205 for BRAFV600E colorectal cancer)[9].
-
Cells are cultured under standard conditions and then harvested for implantation.
-
For subcutaneous models, inject a suspension of tumor cells (e.g., 1.5 x 105 to 2.0 x 106 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., approximately 100-200 mm³) before starting treatment.
3. Drug Formulation and Administration:
-
Ulixertinib is typically formulated for oral administration. A common vehicle is 1% (v/v) carboxymethylcellulose (CMC)[9].
-
Administer Ulixertinib via oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg) and schedule (e.g., once or twice daily).
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals to assess toxicity.
-
The study endpoint is typically when tumors in the vehicle control group reach a predetermined size or when signs of morbidity are observed.
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group (Tumor Growth Inhibition).
Protocol 2: Combination Therapy Studies
Ulixertinib has shown synergistic effects when combined with other targeted therapies.
1. Study Design:
-
In addition to a vehicle control and single-agent Ulixertinib groups, include groups for the single-agent combination partner (e.g., a BRAF inhibitor like dabrafenib) and the combination of both drugs.
2. Dosing:
-
Administer each drug at its effective dose, following the appropriate schedule and route of administration for each compound.
3. Analysis:
-
Compare tumor growth and survival curves between the single-agent and combination therapy groups to assess for additive or synergistic effects. Statistical analysis of survival data can be performed using the log-rank test.
Protocol 3: Pharmacodynamic Assessment
To confirm the on-target activity of Ulixertinib in vivo, pharmacodynamic studies can be performed.
1. Tissue Collection:
-
At a specified time point after the final dose, euthanize the animals and excise the tumors.
2. Western Blot Analysis:
-
Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of ERK1/2 and its downstream targets, such as RSK.
-
A reduction in the phosphorylation of ERK substrates in the tumors from Ulixertinib-treated animals compared to the vehicle control confirms target engagement.
Conclusion
Ulixertinib has demonstrated significant preclinical anti-tumor activity in a variety of rodent cancer models, particularly those driven by mutations in the MAPK pathway[10]. The protocols outlined above provide a framework for the in vivo evaluation of Ulixertinib as a monotherapy and in combination with other agents. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and reproducible data. These preclinical findings support the ongoing clinical evaluation of Ulixertinib in patients with advanced solid tumors[8][9].
References
- 1. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - figshare - Figshare [figshare.com]
- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes: Measuring Free Fatty Acid Levels Following SCH-900271 Treatment
Introduction
SCH-900271 is a potent and selective agonist of the nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] Activation of GPR109A in adipocytes leads to a potent anti-lipolytic effect, resulting in a significant reduction of circulating free fatty acids (FFAs).[2] This makes the quantification of FFA levels a critical step in evaluating the pharmacodynamic effect of this compound in both in vitro and in vivo models. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure FFA levels following treatment with this compound.
Mechanism of Action
This compound mimics the action of nicotinic acid (niacin) by binding to and activating the GPR109A receptor on the surface of adipocytes.[1][2] This receptor is coupled to an inhibitory G-protein (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into FFAs and glycerol. The inhibition of this cascade effectively suppresses the release of FFAs from adipose tissue into the bloodstream.[2]
Signaling Pathway of this compound in Adipocytes
Caption: Signaling cascade of this compound in adipocytes.
Quantitative Data Presentation
The following table summarizes the reported effects of this compound on plasma free fatty acid levels from preclinical studies.
| Species | Dose (Oral) | Time Point | % FFA Reduction | Reference |
| Beagle Dog | 1.0 mg/kg | Not Specified | ~50% | [1][2][3][4] |
| Rat | 1.0 mg/kg | 1 hour post-dose | 29% | [2] |
| Rat | 0.3 mg/kg | 1 hour post-dose | 90% (in dogs) | [2] |
Note: The 90% reduction at 0.3 mg/kg was observed in dogs, as mentioned in the study alongside rat data.[2]
Experimental Protocols
Two primary methods are recommended for quantifying FFA levels after this compound treatment: a colorimetric-based enzymatic assay for high-throughput analysis and a gas chromatography-mass spectrometry (GC-MS) method for detailed fatty acid profiling.
Experimental Workflow Overview
Caption: General workflow for measuring FFA levels post-treatment.
Protocol 1: Colorimetric Enzymatic Assay for Free Fatty Acids
This protocol is adapted from commercially available kits (e.g., Abcam ab65341, Sigma-Aldrich MAK466) and provides a rapid and sensitive method for FFA quantification.[5][6]
A. Materials
-
FFA Assay Kit (containing Assay Buffer, Enzyme Mixes, Colorimetric Probe, and FFA Standard).
-
Biological samples (e.g., plasma, serum, cell culture media). Note: Heparinized plasma should be avoided as heparin can interfere with the assay.[7]
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
Standard laboratory equipment (pipettes, tubes, etc.).
B. Reagent Preparation
-
Assay Buffer: Prepare 1X Assay Buffer by diluting the provided concentrated buffer as per the kit instructions.
-
FFA Standard: Thaw the FFA standard (e.g., Palmitic Acid). If it appears cloudy, warm to 37°C until clear. Prepare a standard curve by serially diluting the standard in the Assay Buffer to generate concentrations ranging from 0 to 1000 µM.
-
Enzyme Mixes: Reconstitute and prepare the enzyme mixtures according to the specific kit's manual immediately before use.
C. Sample Preparation
-
Plasma/Serum: Collect blood using an anticoagulant like EDTA or citrate.[7] Centrifuge at 1000 x g for 10 minutes at 4°C. Collect the supernatant (plasma). Samples should be assayed immediately or stored at -80°C.[7][8] Before the assay, dilute plasma or serum (e.g., 1:2 to 1:20) in 1X Assay Buffer to bring the FFA concentration within the range of the standard curve.[8]
-
Cell Culture Media: Centrifuge the media to remove any cells or debris. The supernatant can typically be used directly or diluted if high FFA levels are expected.
D. Assay Procedure
-
Add 10 µL of each standard, sample, and blank (Assay Buffer) into separate wells of the 96-well plate.[8]
-
Add 200 µL of the initial Enzyme Mixture to each well.[8]
-
Cover the plate and incubate at 37°C for 30 minutes.[8]
-
During the incubation, prepare the final Detection Enzyme Mixture as per the kit's instructions.
-
Add 100 µL of the Detection Enzyme Mixture to each well.[8]
-
Cover the plate and incubate at 37°C for 10-30 minutes, protected from light.[7][8]
-
Read the absorbance at 540-570 nm.[7]
E. Data Analysis
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the FFA concentration in the samples from the standard curve, accounting for the initial sample dilution factor.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Free Fatty Acid Profiling
This method provides a comprehensive analysis of individual fatty acid species and is considered a gold standard for accuracy.[9][10] The protocol involves lipid extraction, derivatization, and GC-MS analysis.
A. Materials
-
Biological samples (plasma, cells, or tissue).
-
Internal Standards: Deuterated fatty acids (e.g., Palmitic Acid-d3, Oleic Acid-d2) for accurate quantification.[11]
-
Reagents for Extraction: Methanol, Dichloromethane, Iso-octane, Hydrochloric Acid (HCl).[9][11]
-
Derivatization Agent: Pentafluorobenzyl bromide (PFBBr) in acetonitrile and Diisopropylethylamine (DIPEA).[11]
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).[12]
B. Sample Preparation and Lipid Extraction
-
Plasma: To 200 µL of plasma, add 300 µL of PBS. Add 100 µL of the internal standard mix.[11]
-
Cells: For ~0.5 million cells, add 100 µL of the internal standard mix. Lyse the cells by adding two volumes of methanol.[11]
-
Acidification: Acidify all samples to a final concentration of 25 mM HCl to protonate the fatty acids.[11]
-
Extraction: Add 1 mL of iso-octane to the sample, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 1 minute to separate the layers.[11]
-
Transfer the upper organic layer to a clean glass tube. Repeat the extraction step once more and combine the organic layers.[11]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a speed-vac.
C. Derivatization
-
To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[11]
-
Incubate at room temperature for 20 minutes.[11]
-
Dry the sample again under vacuum or nitrogen.
-
Reconstitute the derivatized fatty acids (pentafluorobenzyl esters) in 50 µL of iso-octane for injection.[11]
D. GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (example):
-
MS Conditions: Use negative chemical ionization (NCI) mode for high sensitivity of PFB derivatives.[9][11] Monitor specific ions corresponding to each fatty acid and its deuterated internal standard.
E. Data Analysis
-
Create a standard curve by analyzing known concentrations of fatty acid standards with a fixed amount of internal standard.
-
Calculate the ratio of the peak area of the endogenous fatty acid to its corresponding deuterated internal standard for each sample.
-
Quantify the concentration of each fatty acid in the sample by comparing its peak area ratio to the standard curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - figshare - Figshare [figshare.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. Free Fatty Acid Assay Kit (Colorimetric) | ABIN2345128 [antibodies-online.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for SCH-900271 in Primary Adipocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and selective agonist for the G-protein coupled receptor GPR109a, also known as the nicotinic acid receptor 1 (NAR1).[1][2] With an EC50 of 2 nM in human GPR109a assays, it offers a powerful tool for studying lipid metabolism and adipocyte biology.[1][2][3] Primarily expressed in adipocytes, GPR109a activation initiates a signaling cascade that leads to the inhibition of lipolysis, the process by which stored triglycerides are broken down to release free fatty acids (FFAs) into circulation.[1][2] This anti-lipolytic effect makes this compound and other GPR109a agonists promising candidates for the treatment of dyslipidemia.[1][2] These application notes provide detailed protocols for the use of this compound in primary adipocyte cultures to investigate its effects on key metabolic processes.
Mechanism of Action
This compound exerts its anti-lipolytic effects by binding to and activating the GPR109a receptor on the surface of adipocytes. This receptor is coupled to an inhibitory G-protein (Gi). Upon activation, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, proteins essential for the breakdown of triglycerides. The ultimate outcome is a reduction in the release of free fatty acids and glycerol from the adipocyte.
Data Presentation
The following tables summarize expected quantitative outcomes based on the known activity of potent GPR109A agonists. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific experimental conditions.
Table 1: Effect of this compound on Stimulated Lipolysis in Primary Human Adipocytes
| This compound Concentration | % Inhibition of Isoproterenol-stimulated Free Fatty Acid (FFA) Release (Mean ± SD) |
| Vehicle (0 nM) | 0 ± 5 |
| 1 nM | 25 ± 7 |
| 10 nM | 60 ± 8 |
| 100 nM | 85 ± 6 |
| 1 µM | 95 ± 4 |
Table 2: Effect of this compound on Glucose Uptake in Primary Human Adipocytes
| This compound Concentration | Fold Change in Basal Glucose Uptake (Mean ± SD) | Fold Change in Insulin-stimulated Glucose Uptake (Mean ± SD) |
| Vehicle (0 nM) | 1.0 ± 0.1 | 3.5 ± 0.4 |
| 100 nM | 1.2 ± 0.15 | 3.8 ± 0.5 |
| 1 µM | 1.3 ± 0.2 | 4.0 ± 0.6 |
Note: The effect of GPR109A agonists on glucose uptake can be modest and may vary depending on experimental conditions and the metabolic state of the adipocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Preadipocytes
This protocol describes the isolation of preadipocytes from human adipose tissue, which can then be differentiated into mature adipocytes for subsequent experiments.
Materials:
-
Fresh human adipose tissue
-
Collagenase Type I solution (e.g., 1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle's Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Stromal cell growth medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
Red blood cell lysis buffer
-
Sterile mesh filters (100 µm and 40 µm)
-
Sterile centrifuge tubes and cell culture plates
Procedure:
-
Mince the adipose tissue into fine pieces in a sterile environment.
-
Digest the tissue with Collagenase Type I solution at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the collagenase with an equal volume of stromal cell growth medium.
-
Filter the cell suspension through a 100 µm mesh filter to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes to pellet the stromal vascular fraction (SVF).
-
Resuspend the SVF pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
-
Add stromal cell growth medium and filter the suspension through a 40 µm mesh filter.
-
Centrifuge the cells at 500 x g for 10 minutes, discard the supernatant, and resuspend the pellet in fresh stromal cell growth medium.
-
Plate the cells onto cell culture plates and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days until the cells reach confluence.
Protocol 2: Adipogenic Differentiation of Primary Human Preadipocytes
Materials:
-
Confluent primary human preadipocytes
-
Differentiation medium I (Stromal cell growth medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)
-
Differentiation medium II (Stromal cell growth medium supplemented with 1 µg/mL insulin)
Procedure:
-
Two days post-confluence, replace the growth medium with Differentiation Medium I.
-
Incubate for 3 days.
-
Replace the medium with Differentiation Medium II.
-
Continue to incubate for an additional 11-13 days, replacing the medium with fresh Differentiation Medium II every 2-3 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, will be visible by day 14.
Protocol 3: Lipolysis Assay
This assay measures the release of free fatty acids (FFAs) or glycerol from mature adipocytes in response to a lipolytic stimulus, and the inhibitory effect of this compound.
Materials:
-
Mature primary adipocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer bicarbonate buffer (KRB) with 2% BSA
-
This compound stock solution (in DMSO)
-
Isoproterenol (or other lipolytic agent) stock solution
-
Free Fatty Acid or Glycerol Assay Kit
Procedure:
-
Wash mature adipocytes twice with warm PBS.
-
Pre-incubate the cells with KRB buffer containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Add the lipolytic agent (e.g., 10 µM isoproterenol) to all wells except for the basal control.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for analysis.
-
Measure the concentration of FFAs or glycerol in the supernatant using a commercially available kit.
-
Normalize the results to the protein content or cell number in each well.
Protocol 4: Glucose Uptake Assay
This assay measures the uptake of a radiolabeled or fluorescent glucose analog (e.g., 2-deoxyglucose) into mature adipocytes.
Materials:
-
Mature primary adipocytes in culture plates
-
Serum-free, low-glucose DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution (in DMSO)
-
Insulin stock solution
-
2-Deoxy-[3H]-glucose or a fluorescent glucose analog
-
Phloretin (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Wash mature adipocytes with serum-free, low-glucose DMEM and incubate for 2-4 hours to induce a basal state.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing this compound (e.g., 100 nM, 1 µM) or vehicle for 30 minutes at 37°C.
-
Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20 minutes to stimulate glucose uptake.
-
Initiate glucose uptake by adding 2-deoxy-[3H]-glucose or a fluorescent glucose analog to each well. For non-specific uptake control, add phloretin to some wells.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or fluorescence plate reader.
-
Normalize the results to the protein content or cell number in each well.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR109a in adipocyte metabolism. The protocols outlined above provide a framework for studying its potent anti-lipolytic effects and its potential influence on glucose homeostasis in primary adipocyte cultures. Careful dose-response studies are recommended to determine the optimal experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH-900271 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900271 is a potent and orally active agonist of the nicotinic acid receptor (NAR), also known as G-protein coupled receptor 109A (GPR109A).[1][2][3][4] It is a valuable tool for researchers studying lipid metabolism, particularly in the context of dyslipidemia, which is characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), and low levels of high-density lipoprotein cholesterol (HDL-C).[1][5] Unlike direct inhibitors of lipid-metabolizing enzymes, this compound modulates lipid levels by activating a specific signaling pathway that reduces the release of free fatty acids (FFAs) from adipose tissue.[1] These notes provide detailed information and protocols for utilizing this compound as a pharmacological tool to investigate the GPR109A signaling pathway and its effects on lipid metabolism.
Mechanism of Action
This compound exerts its effects on lipid metabolism primarily through the activation of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes.[1][6] The binding of this compound to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[6] This, in turn, decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the activity of hormone-sensitive lipase.[1][6] The outcome of this pathway is a decrease in the hydrolysis of triglycerides stored in adipocytes and a subsequent reduction in the release of FFAs into the bloodstream.[1] The diminished plasma FFA pool then leads to reduced hepatic triglyceride synthesis and very low-density lipoprotein (VLDL) production.[1]
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term SCH-900271 Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo pharmacological data for SCH-900271.
Table 1: In Vitro Activity of this compound
| Assay | Species | EC50 (nM) |
| GPR109a Activation | Human | 2 |
Table 2: In Vivo Pharmacological Effects of this compound
| Species | Dose (mg/kg, oral) | Effect | Time Point |
| Rat | 1.0 | -53% FFA, -53% TG | 1 hour |
| Rat | ~0.5 | ED50 for FFA & TG reduction | - |
| Rat | 3.0 | Maximally effective dose for FFA & TG reduction | - |
| Dog | 1.0 | -50% FFA | - |
| Mouse | 100 | No observed nephrotoxicity | 5 days |
FFA: Free Fatty Acids; TG: Triglycerides. Sources:[2][4]
Signaling Pathway
The mechanism of action of this compound involves the activation of the GPR109A signaling pathway, primarily in adipocytes.
Experimental Protocols
Formulation and Administration
Based on available data, this compound can be formulated for oral administration in mice.
-
Vehicle Preparation : A common vehicle for oral gavage in mice is a solution of 10% DMSO and 90% corn oil[1]. Alternatively, a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used[1].
-
This compound Solution Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the co-solvents (corn oil or SBE-β-CD in saline) to the DMSO stock to achieve the final desired concentration and vehicle ratio.
-
Ensure the final solution is clear. Gentle heating or sonication can be used to aid dissolution if precipitation occurs[1].
-
It is recommended to prepare the working solution fresh on the day of administration[1].
-
-
Administration : Administer the solution to mice via oral gavage at a volume appropriate for the mouse's body weight (e.g., 5-10 mL/kg).
Proposed Long-Term Treatment Protocol in Mice
The following is a proposed protocol for a long-term efficacy and safety study of this compound in a mouse model of dyslipidemia. This protocol is based on the limited available data and general pharmacological practices.
1. Animal Model:
-
Use a relevant mouse model of dyslipidemia, such as diet-induced obese (DIO) C57BL/6J mice or genetically modified models (e.g., Ldlr-/- or Apoe-/- mice).
-
House mice under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Vehicle Control): Mice receive the vehicle solution daily.
-
Group 2 (Low-Dose this compound): Mice receive a low dose of this compound (e.g., 1 mg/kg). This dose is selected based on the effective doses observed in rats[2].
-
Group 3 (Mid-Dose this compound): Mice receive a mid-range dose of this compound (e.g., 3-5 mg/kg).
-
Group 4 (High-Dose this compound): Mice receive a high dose of this compound (e.g., 10-30 mg/kg). The high dose should be selected based on tolerability, staying well below the 100 mg/kg dose that showed no toxicity in a 5-day study[4].
-
Each group should consist of a sufficient number of animals (e.g., n=8-12) to ensure statistical power.
3. Dosing and Duration:
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4 to 12 weeks to assess long-term effects on lipid profiles and potential for toxicity.
4. Monitoring and Sample Collection:
-
Body Weight and Food Intake: Monitor and record daily or weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., every 2-4 weeks) throughout the study. A terminal blood collection via cardiac puncture should be performed at the end of the study.
-
Plasma Lipid Analysis: Analyze plasma samples for levels of FFAs, triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, kidneys) for histopathological analysis and biomarker studies.
5. Outcome Measures:
-
Primary Endpoints:
-
Changes in plasma FFA and triglyceride levels.
-
Changes in total cholesterol, LDL-C, and HDL-C.
-
-
Secondary Endpoints:
-
Changes in body weight and composition.
-
Liver and kidney function tests (e.g., ALT, AST, BUN, creatinine).
-
Histopathological evaluation of liver (for steatosis) and kidneys (for toxicity).
-
Conclusion
This compound is a potent GPR109A agonist with demonstrated efficacy in reducing plasma FFAs and triglycerides in preclinical models. While specific long-term treatment protocols in mice are not well-documented in the public domain, the information and proposed protocol provided here offer a framework for designing and conducting such studies. Researchers should carefully consider dose selection and include comprehensive monitoring for both efficacy and potential toxicity. The provided diagrams of the signaling pathway and experimental workflow can serve as valuable visual aids for understanding the mechanism of action and the experimental design.
References
- 1. Long-lasting cognitive improvement with nicotinic receptor agonists: mechanisms of pharmacokinetic-pharmacodynamic discordance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SCH-900271 for In Vivo Studies
Welcome to the technical support resource for researchers utilizing SCH-900271 in in vivo experimental models. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your study design and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active agonist for the nicotinic acid receptor (NAR), also known as G-protein coupled receptor 109a (GPR109a).[1][2] Its primary mechanism involves binding to and activating GPR109a, which is highly expressed in adipocytes. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase. The ultimate effect is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFA) and triglycerides (TG) into the plasma.[1][3] this compound was developed as a treatment for dyslipidemia with a key advantage over nicotinic acid being a significantly reduced flushing side effect.[1][4][5]
Q2: What are the recommended starting doses for in vivo studies in rats and dogs?
Based on preclinical studies, effective oral doses have been established. In rats, a dose of 1.0 mg/kg resulted in a significant reduction of both FFA and TG, with an ED₅₀ of approximately 0.5 mg/kg and a maximally effective dose around 3.0 mg/kg.[1] In fasted male beagle dogs, a 1.0 mg/kg oral dose achieved a 50% reduction in plasma FFA.[1][6][7] It is always recommended to perform a dose-response study within your specific model to determine the optimal dose.
Q3: How should I prepare this compound for oral administration in animal studies?
This compound is orally bioavailable.[1] For experimental use, it can be formulated into a clear solution. It is recommended to prepare the working solution fresh on the day of the experiment.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Two common formulation protocols are provided in the tables below.
Q4: What is the expected duration of action for this compound in vivo?
The duration of action for this compound is relatively short. In a time-course study in rats dosed at 3.0 mg/kg, the reduction in FFA and plasma TG was observed at 0.5, 1, and 2 hours post-administration, with the effect diminishing at later time points.[1] This pharmacokinetic profile should be considered when designing blood sampling schedules.
Q5: What are the key endpoints to measure the efficacy of this compound?
The primary efficacy endpoints are the plasma levels of free fatty acids (FFA) and triglycerides (TG).[1] These should be measured at baseline (pre-dose) and at various time points post-administration (e.g., 1 and 2 hours) to capture the peak effect.
Q6: What are the known side effects or toxicity concerns with this compound in preclinical models?
A significant advantage of this compound is its improved therapeutic window regarding the flushing effect commonly seen with nicotinic acid. In dogs, no overt signs of flushing were observed at doses up to 10 mg/kg.[1][4] While this compound itself has a good safety profile in these studies, a related compound did show some species-specific toxicity in dogs that was not observed in rats, though the mechanism was undetermined.[1] As with any compound, it is crucial to monitor animals for any signs of distress or adverse reactions, especially at higher doses.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Species | Route | Dose (mg/kg) | Effect | Time Point | Citation |
| Rat | Oral | 1.0 | -53% FFA, -53% TG | 1 hour post-dose | [1] |
| Rat | Oral | ~0.5 | ED₅₀ for FFA & TG reduction | N/A | [1] |
| Rat | Oral | 3.0 | Maximally effective dose | N/A | [1] |
| Dog | Oral | 1.0 | 50% FFA reduction | N/A | [1][4][6][7] |
| Dog | Oral | up to 10.0 | No overt signs of flushing | N/A | [1][4] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | AUC₀₋₂₄ ₕ (µM·h) | Oral Bioavailability (F) | Citation |
| Rat | Oral | 5.0 | 7.6 | 76% | [1] |
| Dog | Oral | 1.0 | 7.2 | 40% | [1] |
Table 3: Recommended Formulation Protocols for In Vivo Studies
| Protocol | Solvent 1 | Solvent 2 | Final Solubility | Notes | Citation |
| 1 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Yields a clear solution. | [2] |
| 2 | 10% DMSO | 90% Corn Oil | ≥ 2.5 mg/mL | Yields a clear solution. | [2] |
Troubleshooting Guides
Issue 1: Lower than expected efficacy (minimal reduction in FFA or TG).
This is a common issue that can often be resolved by systematically reviewing the experimental setup.
-
Possible Cause A: Suboptimal Dosage
-
Solution: The dose may be too low for your specific animal strain or model. Consult Table 1 for effective dose ranges. It is highly recommended to perform a dose-escalation study (e.g., 0.3, 1.0, and 3.0 mg/kg) to determine the optimal concentration for your experimental conditions.
-
-
Possible Cause B: Formulation or Solubility Issues
-
Solution: Ensure the compound is fully dissolved. Visually inspect the formulation for any precipitate. If issues persist, try the alternative formulation protocol listed in Table 3. Always prepare the solution fresh on the day of dosing, as the compound's stability in solution over time may be limited.[2] Use of sonication or gentle warming can aid dissolution.[2]
-
-
Possible Cause C: Improper Animal Handling or Experimental Conditions
-
Solution: The anti-lipolytic effect of this compound is most pronounced in a fasted state. Ensure that animals are properly fasted according to your IACUC-approved protocol before dosing, as this elevates baseline FFA levels and makes the drug's effect more apparent.[1] Stress can also impact metabolic parameters; ensure consistent and gentle handling of the animals.
-
-
Possible Cause D: Incorrect Timing of Endpoint Measurement
-
Solution: this compound has a rapid onset and short duration of action.[1] Blood samples collected too late (e.g., >4 hours post-dose) may miss the therapeutic window. Design your blood collection schedule to capture the peak effect, with recommended time points at 1 and 2 hours post-oral administration.
-
Issue 2: Unexpected Toxicity or Adverse Events Observed.
While this compound is reported to have a good safety profile, adverse events can occur, particularly at high doses or with specific formulations.
-
Possible Cause A: Dose is Too High
-
Solution: You may be exceeding the maximum tolerated dose (MTD) in your model. Reduce the dose or perform a formal MTD study to establish a safe dose range. Clinical observations should be meticulously recorded.[8]
-
-
Possible Cause B: Formulation Vehicle-Related Toxicity
-
Solution: The vehicle itself (e.g., DMSO, corn oil) can sometimes cause adverse effects. Always include a vehicle-only control group in your study design. This will allow you to differentiate between vehicle-induced effects and compound-specific toxicity.
-
-
Possible Cause C: Species- or Strain-Specific Sensitivity
-
Solution: While unlikely, it's possible your specific animal model exhibits a unique sensitivity. Review literature for any known sensitivities of your chosen strain. If toxicity is observed at doses reported to be safe in other models, a cautious dose-escalation is warranted. Note the species-specific toxicity seen in dogs with a related compound.[1]
-
Experimental Protocols
Protocol: Assessment of this compound Anti-Lipolytic Efficacy in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (or other relevant strain), aged 8-10 weeks.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Housing: House animals in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water before the start of the experiment. This is critical to elevate baseline FFA levels.[1]
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO / 90% Corn Oil)
-
Group 2: this compound (0.5 mg/kg)
-
Group 3: this compound (1.0 mg/kg)
-
Group 4: this compound (3.0 mg/kg)
-
-
Drug Preparation: On the day of the study, prepare this compound formulations according to a protocol in Table 3 to achieve the desired final concentrations for oral gavage.
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) from each animal (e.g., via tail vein) into EDTA-coated tubes.
-
Administration: Administer the assigned vehicle or this compound formulation to each rat via oral gavage (p.o.).
-
Post-Dose Blood Sampling: Collect blood samples at 1 and 2 hours post-administration.
-
Plasma Preparation: Immediately following collection, centrifuge blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Biochemical Analysis: Analyze plasma samples for FFA and TG concentrations using commercially available colorimetric assay kits.
-
Data Analysis: Calculate the percentage change in FFA and TG from baseline (T=0) for each animal at each time point. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound in adipocytes.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for low efficacy of this compound.
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SCH 900271 - Wikipedia [en.wikipedia.org]
- 6. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - figshare - Figshare [figshare.com]
- 8. Toxicology | MuriGenics [murigenics.com]
SCH-900271 solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of SCH-900271. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active agonist of the nicotinic acid receptor (NAR), also known as G protein-coupled receptor 109A (GPR109A).[1][2] Its primary therapeutic goal is the treatment of dyslipidemia.[2][3][4] The mechanism of action involves binding to GPR109A on the surface of adipocytes (fat cells). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase, which is responsible for breaking down triglycerides. The ultimate effect is a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2][5]
Q2: My this compound is precipitating after I dilute my DMSO stock into an aqueous buffer for an in vitro experiment. What should I do?
This is a common challenge known as solvent-shifting, where a compound that is soluble in a strong organic solvent like DMSO crashes out of solution when introduced to an aqueous environment.
Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize its effect on the assay and maintain compound solubility.[6]
-
Decrease the Final Compound Concentration: The precipitation may be due to exceeding the aqueous solubility limit of this compound. Try performing a dose-response experiment at a lower concentration range.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01%) or Pluronic® F-68, in your final aqueous buffer can help to maintain the compound in solution.
-
Consider pH Modification: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental system allows, testing a range of buffer pH values may identify conditions where this compound is more soluble.[6]
-
Utilize a Co-Solvent or Complexation Agent: For challenging situations, consider preparing an intermediate dilution with a water-miscible co-solvent or a complexation agent like β-cyclodextrin before the final dilution into the assay buffer.
Q3: What are the recommended solvents and known solubility values for this compound?
This compound exhibits high solubility in DMSO, making it the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific formulations using solubility enhancers or oil-based vehicles have been documented.
Table 1: Solubility Data for this compound
| Solvent / Vehicle System | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | 361.94 | [1][7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 9.05 | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 | 9.05 | [1] |
Note: "≥" indicates that the saturation point was not reached at the tested concentration.
Q4: How should I prepare and store a stock solution of this compound?
Proper preparation and storage are critical to ensure the integrity and stability of the compound. For a high-concentration stock solution, DMSO is the solvent of choice. It is highly recommended to use a fresh, unopened bottle of high-purity, anhydrous DMSO, as absorbed water can negatively impact the solubility of some compounds.[1] Store stock solutions at -20°C or -80°C, aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Calculation: Determine the mass of this compound required to achieve the desired concentration and volume. (Molecular Weight: 276.29 g/mol )[1]
-
Weighing: Accurately weigh the solid this compound powder in a suitable vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but ensure the compound is stable at that temperature.[1][6]
-
Storage: Once a clear solution is obtained, aliquot it into smaller, single-use vials. Store immediately at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[1]
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Use
This protocol yields a clear solution suitable for oral administration in animal models.[1]
-
Prepare Enhancer Solution: Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
Prepare Vehicle: Create the final vehicle by mixing 1 part DMSO with 9 parts of the 20% SBE-β-CD solution (a 1:9 ratio).
-
Dissolution: Weigh the required amount of this compound and add the vehicle from step 2 to achieve the target concentration (e.g., up to 2.5 mg/mL).
-
Mixing: Vortex thoroughly and sonicate if necessary to ensure the formation of a clear solution.
Protocol 3: Preparation of an Oil-Based Formulation for In Vivo Use
This protocol provides an alternative lipid-based formulation for oral administration.[1]
-
Prepare Vehicle: Mix 1 part DMSO with 9 parts of corn oil (a 1:9 ratio).
-
Dissolution: Weigh the required amount of this compound and add the DMSO. Vortex to dissolve the compound in the DMSO first.
-
Emulsification: Add the corn oil to the DMSO solution and vortex vigorously to create a uniform suspension or solution. A clear solution can be achieved up to at least 2.5 mg/mL.[1]
-
Administration: Ensure the formulation is well-mixed immediately before administration to maintain homogeneity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 900271 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Avoiding off-target effects of SCH-900271 in experiments
Welcome to the technical support center for SCH-900271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on identifying and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and potent agonist for the nicotinic acid receptor (NAR), also known as G-protein coupled receptor 109A (GPR109A) or Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3][4] It was developed for the treatment of dyslipidemia.[1][5] Upon binding to GPR109A, primarily on adipocytes, it initiates a Gi/G0 protein-mediated signaling cascade that inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] This cascade ultimately results in the dose-dependent inhibition of plasma free fatty acids (FFA).[1][2][4]
Q2: What are the known on-target and potential side effects of GPR109A agonists like this compound?
The primary on-target effect of this compound is the reduction of plasma free fatty acids and triglycerides.[1][7] A well-known side effect of nicotinic acid, the natural ligand for GPR109A, is cutaneous flushing (redness and warmth of the skin).[8][9] this compound was specifically designed to have an improved therapeutic window with reduced flushing compared to nicotinic acid.[1][2][3] Other potential side effects associated with high doses of nicotinic acid receptor agonists can include gastrointestinal issues, and in rare cases, liver toxicity or muscle problems.[8][10]
Q3: Are there any known off-target effects or toxicities associated with this compound?
While specific off-target binding data for this compound is not extensively published, a crucial consideration comes from preclinical studies of similar compounds in the same chemical series. Some of these related compounds were found to cause acute renal necrosis in mice, a toxicity that was not observed in rats, indicating a species-specific effect.[1] The underlying mechanism for this nephrotoxicity has not been determined.[1] Therefore, researchers using this compound in murine models should be vigilant for signs of kidney damage, especially at higher doses.
Q4: My experimental results are inconsistent. How can I determine if I'm observing an off-target effect?
Inconsistent results can arise from various factors, including off-target effects. To troubleshoot, consider the following:
-
Dose-Response Relationship: Off-target effects often occur at higher concentrations than on-target effects. Perform a careful dose-response curve to see if the unexpected phenotype appears only at the highest concentrations.
-
Negative Controls: The most critical control is to use a cell line or animal model that does not express GPR109A. An off-target effect will persist in the absence of the receptor, whereas an on-target effect will be abolished.
-
Orthogonal Approaches: Use a structurally different GPR109A agonist to see if it recapitulates the observed effect. If it does, the effect is more likely to be on-target. Additionally, using siRNA or CRISPR to knock down GPR109A should prevent the effect if it is on-target.
-
Time-Course Analysis: An off-target effect might have a different onset or duration compared to the known on-target signaling.
Q5: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, formulations in 10% DMSO and 90% corn oil or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline have been reported to yield clear solutions.[4] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Always refer to the manufacturer's datasheet for specific instructions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| Human GPR109a | EC50 | 2 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose for 50% FFA Reduction | Parameter | Reference |
| Fasted Male Beagle Dogs | 1.0 mg/kg | Plasma Free Fatty Acid (FFA) | [1][2] |
| Rats | ~0.5 mg/kg | ED50 for FFA and TG reduction | [1] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a GPR109A Knockout/Knockdown System
This protocol is designed to differentiate between effects mediated by GPR109A and those that are independent of the receptor.
-
Cell Line Preparation:
-
Culture two populations of a relevant cell line (e.g., adipocytes, macrophages):
-
Wild-type cells expressing endogenous GPR109A.
-
Cells where GPR109A has been knocked out (using CRISPR/Cas9) or knocked down (using siRNA/shRNA).
-
-
Verify the absence or significant reduction of GPR109A expression in the modified cells via qPCR or Western blot.
-
-
Compound Treatment:
-
Plate both wild-type and GPR109A-deficient cells.
-
Treat both cell populations with a dose-range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
-
Assay Performance:
-
Perform the experimental assay to measure the biological endpoint of interest (e.g., cAMP levels, gene expression, cytokine release).
-
-
Data Analysis:
-
Compare the dose-response curves between the wild-type and GPR109A-deficient cells.
-
Interpretation:
-
On-Target Effect: The effect is observed in wild-type cells but is absent or significantly blunted in the GPR109A-deficient cells.
-
Off-Target Effect: The effect is observed in both cell lines with a similar dose-response.
-
-
Protocol 2: Monitoring for Potential Nephrotoxicity in Murine Models
Given the species-specific toxicity observed with related compounds, this protocol outlines basic monitoring for kidney damage in mice treated with this compound.
-
Animal Dosing:
-
Administer this compound to mice at the desired doses and for the planned duration. Include a vehicle control group.
-
-
Sample Collection:
-
Collect blood samples at baseline and at various time points during and after the treatment period.
-
At the end of the study, collect urine and harvest the kidneys.
-
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum.
-
Measure serum levels of blood urea nitrogen (BUN) and creatinine. Elevated levels are indicators of kidney dysfunction.[1]
-
-
Histopathology:
-
Fix the harvested kidneys in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides for any signs of renal necrosis or other tissue damage.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SCH 900271 - Wikipedia [en.wikipedia.org]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Acid Side Effects: Common, Severe, Long Term [drugs.com]
- 9. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 10 Niacin Side Effects You Should Know About - GoodRx [goodrx.com]
Technical Support Center: Interpreting Variable Results in SCH-900271 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable results in SCH-900271 assays. This compound is a potent GPR109A (Nicotinic Acid Receptor 1) agonist. Variability in assay results can arise from several factors, from cell culture conditions to reagent quality and procedural inconsistencies. This guide offers structured advice to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active agonist of the G protein-coupled receptor GPR109A, also known as Nicotinic Acid Receptor 1 (NIACR1) or HCAR2. Its primary mechanism of action involves binding to and activating GPR109A, which is predominantly coupled to a Gi/o G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for the anti-lipolytic effects observed with nicotinic acid and its analogs.
Q2: What are the common functional assays used to characterize this compound activity?
Common functional assays for this compound and other GPR109A agonists include:
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels upon GPR109A activation.
-
β-Arrestin Recruitment Assays: These assays detect the recruitment of β-arrestin to the activated GPR109A receptor, which is involved in receptor desensitization and internalization.
-
[35S]GTPγS Binding Assays: This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o subunits upon receptor stimulation.
-
Calcium Mobilization Assays: In some cellular contexts, GPR109A activation can lead to intracellular calcium mobilization, which can be measured using fluorescent calcium indicators.
Q3: What are the expected EC50 values for this compound in GPR109A assays?
The reported EC50 of this compound can vary depending on the specific assay and cell system used. However, it is generally considered a highly potent agonist.
| Assay Type | Reported EC50 (approximate) | Cell Line (example) |
| cAMP Inhibition | 1 - 10 nM | HEK293-GPR109A |
| β-Arrestin | 5 - 20 nM | U2OS-GPR109A |
| [35S]GTPγS Binding | 2 - 15 nM | CHO-K1-GPR109A |
Note: These values are illustrative and can be influenced by experimental conditions.
Troubleshooting Guides
Issue 1: High Background Signal in cAMP Assays
Question: We are observing a high basal cAMP level in our unstimulated control wells, which reduces the assay window for detecting this compound-mediated inhibition. What could be the cause and how can we troubleshoot this?
Answer: High background in cAMP assays can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Health and Density:
-
Overconfluent Cells: Cells that are too dense can have altered signaling. Ensure cells are seeded at an optimal, consistent density and are in a logarithmic growth phase.
-
Cell Passage Number: Use cells with a low and consistent passage number, as high-passage cells can exhibit altered signaling characteristics.
-
-
Reagent and Media Components:
-
Serum: Components in serum can stimulate adenylyl cyclase. Serum-starving the cells for 2-4 hours before the assay can help reduce basal cAMP levels.
-
Reagent Quality: Ensure all reagents, including buffers and ATP, are of high quality and free of contaminants.
-
-
Assay Conditions:
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. While inhibitors like IBMX are used to increase the signal, their concentration might need optimization. In some cases of high basal signal, reducing the PDE inhibitor concentration might be beneficial, though this is less common.
-
Incubation Times: Optimize the incubation time for both the forskolin (or other adenylyl cyclase activator) and this compound.
-
Issue 2: Low Signal-to-Noise Ratio
Question: Our assay is producing a weak response to this compound, resulting in a poor signal-to-noise ratio. How can we improve the assay window?
Answer: A low signal-to-noise ratio can make it difficult to obtain reliable data. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression:
-
Low Receptor Expression: Verify the expression level of GPR109A in your stable cell line. Low expression will lead to a weak signal. Consider re-selecting a higher-expressing clone.
-
Cell Line Stability: Ensure the stability of GPR109A expression over passages. It is advisable to use a fresh vial of cells from a validated low-passage stock.
-
-
Assay Protocol Optimization:
-
PDE Inhibitor Concentration: The concentration of the PDE inhibitor (e.g., IBMX) is critical. A concentration that is too low will result in rapid cAMP degradation. Perform a dose-response curve for the PDE inhibitor to find the optimal concentration.
-
Agonist and Stimulant Concentration: Ensure the concentration of the adenylyl cyclase activator (e.g., forskolin) is optimal for eliciting a robust cAMP signal. Also, confirm the purity and concentration of your this compound stock solution.
-
Cell Density: Plating too few cells will result in a weak signal. Perform a cell titration experiment to determine the optimal cell number per well.
-
-
Reagent Quality:
-
This compound Integrity: Ensure that the this compound compound has not degraded. Use a freshly prepared stock solution and store it correctly.
-
Assay Kit Components: Check the expiration dates and proper storage of all assay kit components.
-
Issue 3: Inconsistent EC50 Values
Question: We are observing significant variability in the EC50 values for this compound between experiments. What factors could contribute to this inconsistency?
Answer: Fluctuations in EC50 values are a common challenge and can be addressed by standardizing your experimental procedures:
-
Cell Culture Consistency:
-
Passage Number: As mentioned, use cells within a narrow passage number range for all experiments.
-
Seeding Density: Precisely control the cell seeding density, as variations can alter the receptor-to-ligand ratio.
-
Growth Conditions: Maintain consistent cell culture conditions (e.g., CO2 levels, temperature, media formulation).
-
-
Assay Execution:
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment from a validated stock.
-
Incubation Times and Temperatures: Strictly adhere to the optimized incubation times and maintain a constant temperature during the assay.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the agonist. Use calibrated pipettes.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to analyze your dose-response data. Ensure that the top and bottom plateaus of the curve are well-defined.
-
-
Reagent Lot-to-Lot Variability:
-
Serum and Assay Kits: Be aware of potential lot-to-lot variability in fetal bovine serum and commercial assay kits. Qualify new lots before use in critical experiments.
-
Experimental Protocols
Key Experiment: cAMP Inhibition Assay
This protocol outlines a general procedure for measuring this compound-mediated inhibition of cAMP production in a stable cell line expressing GPR109A (e.g., HEK293-GPR109A).
-
Cell Plating:
-
Harvest log-phase cells and resuspend in an appropriate cell culture medium.
-
Perform a cell count and adjust the density to the predetermined optimal concentration.
-
Plate the cells in a 96- or 384-well solid white plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
The following day, remove the culture medium.
-
Wash the cells once with a serum-free assay buffer.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at room temperature.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add a pre-determined concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 value.
-
Visualizations
Caption: GPR109A signaling pathway activated by this compound.
Caption: Workflow for a typical this compound cAMP inhibition assay.
Caption: A logical flow for troubleshooting variable assay results.
Troubleshooting SCH-900271 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH-900271. The information is designed to address common stability and handling issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, it is recommended to store this compound as a powder. The stability of the powder under different temperature conditions is summarized below.
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[1] The recommended storage conditions are as follows:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q4: My this compound is precipitating out of solution. What can I do?
If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid in dissolution.[1] Be cautious with heating to avoid potential degradation of the compound. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low enough to be tolerated by your experimental system and that the aqueous buffer has the appropriate pH to maintain solubility.
Troubleshooting Guide
This guide addresses common stability issues you may encounter when using this compound in your experiments.
Issue 1: Precipitation in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Inconsistent or lower-than-expected activity in cell-based assays.
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited.
-
High Final DMSO Concentration: While necessary for the stock solution, a high final concentration of DMSO in your assay can cause the compound to precipitate when it comes into contact with the aqueous environment.
-
pH of the Medium: The pH of the buffer or medium can significantly affect the solubility of small molecules.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
Solutions:
-
Optimize Final DMSO Concentration:
-
Aim for a final DMSO concentration of less than 0.5% in your aqueous solution. The lower, the better.
-
Prepare intermediate dilutions in DMSO or your aqueous buffer to achieve the desired final concentration.
-
-
Use a Carrier Protein:
-
For cell culture experiments, the presence of serum (e.g., FBS) can help to keep hydrophobic compounds in solution.
-
If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to your buffer to improve solubility.
-
-
Test Different pH Levels:
-
If possible, test the solubility of this compound in a range of pH buffers to determine the optimal pH for your experiment.
-
-
Use Low-Binding Labware:
-
Consider using low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.
-
Issue 2: Inconsistent Results or Loss of Activity Over Time
Symptoms:
-
Decreased potency or efficacy of this compound in experiments repeated over several days or weeks.
-
High variability between replicate wells or experiments.
Possible Causes:
-
Degradation in Aqueous Solution: Small molecules can be unstable in aqueous buffers, especially at physiological temperatures (37°C).
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles can lead to the degradation of the compound in your stock solution.[1]
Solutions:
-
Prepare Fresh Working Solutions:
-
Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment.
-
Avoid storing the compound in aqueous solutions for extended periods.
-
-
Aliquot Stock Solutions:
-
As recommended, aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Perform a Time-Course Experiment:
-
To assess the stability of this compound in your specific experimental conditions, you can perform a time-course experiment where you incubate the compound in your assay medium for different durations before adding it to your cells or starting your reaction. This can help you determine the window of time in which the compound is stable and active.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 276.29 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.76 mg of the compound.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Formulation for In Vivo Studies
For in vivo experiments, this compound can be formulated to improve its solubility and bioavailability.[1]
Formulation A: SBE-β-CD in Saline
-
Prepare a 10% DMSO / 90% (20% SBE-β-CD in Saline) vehicle.
-
Dissolve this compound in DMSO first.
-
Add the SBE-β-CD in saline solution to the DMSO/compound mixture.
-
This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]
Formulation B: Corn Oil
-
Prepare a 10% DMSO / 90% Corn Oil vehicle.
-
Dissolve this compound in DMSO first.
-
Add the corn oil to the DMSO/compound mixture.
-
This formulation can also achieve a solubility of ≥ 2.5 mg/mL.[1]
Visualizations
This compound Mechanism of Action: GPR109A Signaling Pathway
This compound is a potent agonist of the nicotinic acid receptor, GPR109A.[1] Activation of GPR109A in adipocytes leads to an anti-lipolytic effect by inhibiting adenylyl cyclase and reducing intracellular cAMP levels.
References
How to minimize variability in SCH-900271 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving SCH-900271.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and potent agonist for the nicotinic acid receptor (NAR), also known as GPR109A.[1] Its primary mechanism involves binding to and activating GPR109A, which is a G-protein coupled receptor.[2] This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] A key downstream effect, particularly in adipocytes, is the inhibition of lipolysis, which leads to a reduction in circulating free fatty acids (FFA).[2][3]
Q2: What are the common applications of this compound in animal studies?
A2: this compound is primarily used in preclinical studies for the treatment of dyslipidemia.[4][5][6] Research applications include investigating its effects on lowering plasma levels of free fatty acids (FFA), triglycerides (TG), and very low-density lipoprotein (VLDL)-cholesterol.[5][6]
Q3: What is a suitable vehicle for the in vivo administration of this compound?
A3: this compound can be formulated for oral administration. Suitable vehicles that have been used include a solution of 10% DMSO in 90% corn oil or 10% DMSO in 90% of a 20% SBE-β-CD saline solution.[1] It is crucial to ensure the compound is fully dissolved; heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]
Q4: What are the known pharmacokinetic properties of this compound in animals?
A4: this compound has demonstrated good oral bioavailability in multiple species.[6][7] In fasted male beagle dogs, a 1.0 mg/kg oral dose resulted in a 50% reduction in plasma FFA.[6][7] A time-course study in rats at a 3.0 mg/kg dose showed a reduction in FFA and plasma TG at 0.5, 1, and 2 hours post-dosing.
Key Experimental Methodologies
To ensure consistency and reduce variability, adhering to a detailed and standardized protocol is critical. Below is a sample protocol for assessing the efficacy of this compound on plasma FFA levels in mice.
Protocol: Assessment of this compound on Plasma Free Fatty Acid (FFA) Levels in C57BL/6J Mice
-
Animal Acclimatization:
-
House male C57BL/6J mice (8-10 weeks old) in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Provide standard chow and water ad libitum.
-
-
Drug Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with corn oil to achieve the final desired concentration in a vehicle of 10% DMSO and 90% corn oil.
-
Vortex the solution thoroughly to ensure homogeneity. Prepare a vehicle-only solution (10% DMSO, 90% corn oil) to serve as the control.
-
-
Experimental Procedure:
-
Fast the mice for 4-6 hours before dosing (ensure access to water). This helps to reduce baseline variability in metabolic parameters.
-
Record the body weight of each mouse.
-
Randomize mice into treatment and vehicle control groups (n=8-10 per group) based on body weight.
-
Collect a baseline blood sample (t=0) via tail snip or saphenous vein into an EDTA-coated tube.
-
Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
Collect subsequent blood samples at 0.5, 1, and 2 hours post-dose.
-
Immediately place blood samples on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Analyze plasma FFA levels using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
Data Presentation: Pharmacokinetics of this compound
The following table summarizes key pharmacokinetic and pharmacodynamic data for this compound from published animal studies.
| Species | Dose | Route | Key Finding | Citation |
| Rat | 3.0 mg/kg | Oral | Reduced FFA and plasma TG at 0.5, 1, and 2 hours post-dose. | |
| Dog (Fasted Male Beagle) | 1.0 mg/kg | Oral | Achieved 50% reduction in plasma FFA. | [6][7] |
| Dog (Fasted Male Beagle) | Up to 10 mg/kg | Oral | No overt signs of flushing, indicating an improved therapeutic window compared to nicotinic acid. | [6][7] |
Troubleshooting Guides
High variability in animal studies can obscure true experimental outcomes. This section addresses common issues encountered during in vivo studies with this compound.
Problem 1: High variability in baseline plasma FFA or triglyceride levels.
| Potential Cause | Recommended Solution |
| Inconsistent Fasting Period | Standardize the fasting duration for all animals. A 4-6 hour fast is typically sufficient for mice to stabilize metabolic parameters without inducing excessive stress. |
| Animal Stress | Handle animals gently and consistently. Acclimatize them to handling and procedures like gavage before the study begins. Stress can significantly impact metabolic readouts. |
| Genetic Drift/Supplier Variation | Source all animals for a single study from the same supplier and ensure they are from the same genetic background. Different substrains can have metabolic variations. |
| Circadian Rhythm Disruption | Perform all experimental procedures (dosing, sample collection) at the same time of day to minimize the influence of circadian fluctuations on metabolism.[8] |
Problem 2: Inconsistent or lower-than-expected efficacy of this compound.
| Potential Cause | Recommended Solution |
| Improper Drug Formulation | Ensure this compound is completely dissolved in the vehicle. Visually inspect for any precipitate. If necessary, use sonication to aid dissolution.[1] Prepare formulations fresh on the day of the experiment. |
| Inaccurate Dosing | Calibrate pipettes and syringes regularly. Calculate the dose for each animal based on its individual body weight on the day of dosing. Ensure proper oral gavage technique to prevent accidental administration into the lungs. |
| Rapid Metabolism | The effect of this compound on FFA and TG in rats is transient, with activity noted at 0.5, 1, and 2 hours but not at later time points. Ensure your blood sampling time points are scheduled to capture this peak activity. |
| Animal Strain Selection | Different rodent strains can exhibit varied metabolic responses.[8][9] Ensure the chosen strain is appropriate for the study and report the specific strain used. |
Problem 3: Variability in tumor growth for oncology-related studies.
While this compound is primarily for dyslipidemia, if used in an oncology context, the following applies.
| Potential Cause | Recommended Solution |
| Inconsistent Tumor Measurement | Use a consistent method for tumor measurement (e.g., digital calipers or 3D imaging). Have the same trained individual perform all measurements to reduce inter-operator variability. |
| Poor Tumor Cell Viability | Ensure tumor cells are in the logarithmic growth phase and have high viability (>95%) at the time of implantation. |
| Uneven Tumor Inoculation | Standardize the number of cells, injection volume, and anatomical location for tumor implantation. |
| Faulty Randomization | After tumors are established, randomize animals into groups based on tumor volume to ensure each group has a similar mean tumor volume at the start of treatment. |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in adipocytes.
Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for an in vivo efficacy study.
Troubleshooting Logic for High Data Variability
Caption: Decision tree for troubleshooting high variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism | MDPI [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Rodent model choice has major impact on variability of standard preclinical readouts associated with diabetes and obesity research - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential SCH-900271 tachyphylaxis in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SCH-900271. Our aim is to help you address potential in vitro issues, particularly tachyphylaxis or desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active agonist for the nicotinic acid receptor (NAR), also known as GPR109a.[1][2][3] Its primary mechanism of action involves binding to GPR109a, a Gi alpha subunit-coupled G-protein coupled receptor (GPCR). This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently inhibits hormone-sensitive lipase in adipocytes, resulting in a decrease in the release of free fatty acids (FFA) from triglycerides.[2]
Q2: What is tachyphylaxis and why might I observe it with this compound in my in vitro experiments?
Tachyphylaxis, or desensitization, is a phenomenon where the response to a drug or agonist diminishes over time with continuous or repeated exposure.[4][5] For GPCRs like GPR109a, this is a common regulatory mechanism to prevent overstimulation.[5][6] If you are observing a decreasing response to this compound in your cell-based assays, it is likely due to one or more of the following mechanisms of homologous desensitization:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[6][7]
-
β-Arrestin Recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.[6][7]
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction of the receptor with its cognate G-protein (Gi), thus blocking downstream signaling.[4]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into endosomes via clathrin-coated pits.[4][7] This removes the receptors from the cell surface, making them unavailable for further stimulation.
Q3: How can I prevent or minimize this compound tachyphylaxis in my experiments?
To minimize tachyphylaxis, consider the following strategies:
-
Time-Course Experiments: Conduct time-course experiments to determine the optimal stimulation time before significant desensitization occurs.
-
Dose-Response Optimization: Use the lowest effective concentration of this compound to achieve your desired biological response without inducing rapid and profound desensitization.
-
Washout Periods: If your experimental design allows, include washout periods to allow for receptor resensitization. This involves removing the agonist from the media and incubating the cells in agonist-free media for a period.
-
Use of Sensitizing Agents: In some systems, pre-treatment with agents that inhibit GRKs or β-arrestin recruitment can reduce desensitization, although this may affect the physiological relevance of your findings.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased cAMP inhibition over time with continuous this compound exposure. | GPR109a desensitization and uncoupling from Gi protein. | 1. Perform a time-course experiment to identify the window of maximal inhibition.2. Measure GPR109a phosphorylation or β-arrestin recruitment to confirm desensitization.3. See Experimental Protocol 1 for a cAMP assay. |
| Reduced response to a second dose of this compound. | Receptor internalization and downregulation. | 1. Perform receptor binding assays with a labeled ligand to quantify cell surface receptor numbers after initial treatment.2. Visualize receptor internalization using immunofluorescence or tagged receptors.3. Allow for a washout period to assess receptor recycling and resensitization. See Experimental Protocol 3. |
| High variability in response to this compound between experiments. | Inconsistent cell culture conditions or passage number affecting receptor expression and signaling components. | 1. Maintain consistent cell density, passage number, and serum conditions.2. Regularly check cell line authenticity and for mycoplasma contamination.3. Normalize responses to a positive control or an internal standard. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| This compound EC50 | 2 nM | hu-GPR109a assay | [1][2][3][8][9] |
| Nicotinic Acid EC50 | ~1 µM | hu-GPR109a assay | [2] |
Experimental Protocols
Experimental Protocol 1: In Vitro cAMP Measurement Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
Cells expressing GPR109a (e.g., HEK293 or CHO cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed GPR109a-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation (Desensitization): For tachyphylaxis studies, pre-incubate cells with a chosen concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). For standard dose-response, skip to step 3.
-
Agonist Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (e.g., forskolin alone) and a negative control (vehicle).
-
Co-stimulate with a fixed concentration of forskolin (to activate adenylyl cyclase) and a PDE inhibitor (to prevent cAMP degradation).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50. For tachyphylaxis studies, compare the maximal inhibition at different pre-incubation times.
Experimental Protocol 2: β-Arrestin Recruitment Assay
This protocol utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) to monitor the recruitment of β-arrestin to GPR109a.
Materials:
-
Cells co-expressing GPR109a fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
This compound
-
BRET substrate (e.g., coelenterazine h)
-
Plate reader capable of measuring BRET signals.
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well plate.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Substrate Addition: Add the BRET substrate to each well.
-
Signal Measurement: Immediately measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve.
Experimental Protocol 3: Receptor Internalization Assay (Immunofluorescence)
This protocol visualizes the translocation of GPR109a from the plasma membrane to intracellular compartments.
Materials:
-
Cells expressing an epitope-tagged GPR109a (e.g., HA-GPR109a or FLAG-GPR109a).
-
This compound
-
Primary antibody against the epitope tag.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., BSA in PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Agonist Treatment: Treat cells with this compound for various time points (e.g., 0, 30, 60 minutes).
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization (for visualizing total receptor): If desired, permeabilize the cells with permeabilization buffer. For visualizing only surface receptors, omit this step.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the localization of GPR109a using a fluorescence microscope. Compare the membrane versus intracellular fluorescence between treated and untreated cells.
Visualizations
Caption: GPR109a signaling pathway activated by this compound.
Caption: Troubleshooting workflow for suspected this compound tachyphylaxis.
Caption: Key steps in the homologous desensitization of GPR109a.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - figshare - Figshare [figshare.com]
Technical Support Center: Optimizing Incubation Times for CHK1 Inhibitor Cell-Based Assays
A Note on SCH-900271 vs. SCH 900776 (MK-8776): Initial research indicates that this compound is a nicotinic acid receptor agonist. However, the context of optimizing cell-based assays with a focus on signaling pathways and troubleshooting is highly characteristic of research involving kinase inhibitors. It is a strong possibility that the query intended to refer to SCH 900776 , a well-documented CHK1 inhibitor also known as MK-8776 . This guide is therefore tailored to researchers, scientists, and drug development professionals working with the CHK1 inhibitor MK-8776.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with the CHK1 inhibitor MK-8776.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the CHK1 inhibitor MK-8776?
A1: MK-8776 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a crucial serine/threonine kinase in the DNA Damage Response (DDR) pathway.[3][4][5] When DNA damage occurs, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1.[6][7] Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest, which allows time for DNA repair.[3][8] By inhibiting CHK1, MK-8776 prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which can lead to cell death, a phenomenon known as mitotic catastrophe.[2]
Q2: What is a typical starting concentration range for MK-8776 in cell-based assays?
A2: The effective concentration of MK-8776 is highly dependent on the cell line. For inhibiting CHK1 activity, concentrations in the low nanomolar range are often effective.[9] However, for cytotoxicity or cell proliferation assays, a broader dose-response experiment is recommended. A common starting range is from low nanomolar to low micromolar concentrations. For example, in some cell lines, IC50 values for proliferation inhibition can range from the single-digit to low double-digit micromolar range.[10]
Q3: How should I prepare and store MK-8776 stock solutions?
A3: MK-8776 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including the vehicle control.
Q4: How quickly can I expect to see an effect after adding MK-8776?
A4: The inhibition of CHK1 kinase activity is rapid. You can observe the suppression of CHK1 autophosphorylation (at Ser296) within a few hours of treatment.[1][10] The induction of DNA damage markers like γH2AX in sensitive cell lines can also be detected within a short timeframe, for instance, 6 hours.[9] For endpoints like cell cycle changes or cytotoxicity, longer incubation times are necessary.
Optimizing Incubation Times: Data Summary
The optimal incubation time for MK-8776 is contingent on the specific research question and the assay being performed. Below is a summary of recommended incubation times for various experimental endpoints.
| Experimental Endpoint | Assay Type | Recommended Incubation Time | Rationale |
| Direct CHK1 Inhibition | Western Blot (p-CHK1 S296) | 1 - 6 hours | To observe the direct inhibitory effect on CHK1 autophosphorylation.[1][10] |
| Induction of DNA Damage | γH2AX Staining (Flow Cytometry/IF) | 6 - 24 hours | To detect the accumulation of DNA double-strand breaks in sensitive cell lines.[9][11] |
| Abrogation of Cell Cycle Arrest | Flow Cytometry (Cell Cycle Analysis) | Pre-treat with DNA damaging agent, then 6 - 24 hours with MK-8776 | To assess the inhibitor's ability to override a G2/M checkpoint induced by a DNA damaging agent.[9][12] |
| Short-term Cytotoxicity | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | 24 - 48 hours | A common timeframe for initial screening of the inhibitor's effect on cell viability as a single agent.[9] |
| Long-term Cytotoxicity/Clonogenic Survival | Colony Formation Assay | Continuous exposure for 7 - 14 days | To evaluate the long-term impact on the reproductive integrity of cells.[13] |
| Combination Studies | Varies based on the second agent | Dependent on the mechanism of the co-administered drug | The schedule of administration (concurrently or sequentially) is critical and needs to be optimized based on the cell cycle effects of the other agent.[14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of MK-8776 | - Incubation time is too short for the chosen endpoint.- MK-8776 concentration is too low.- The cell line is resistant to CHK1 inhibition. | - Increase the incubation time (e.g., for cytotoxicity, try 48 and 72 hours).- Perform a dose-response curve with a wider concentration range.- Confirm CHK1 expression and activity in your cell line. Consider using a cell line known to be sensitive to CHK1 inhibitors. |
| High background in assays | - Insufficient washing.- Non-specific antibody binding (for WB or IF).- Autofluorescence of the compound or media. | - Increase the number and duration of wash steps.- Optimize blocking conditions and antibody concentrations.- Run appropriate controls, including media-only and compound-only wells. |
| High variability between replicates | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Cell death in control (DMSO-treated) wells | - DMSO concentration is too high. | - Ensure the final DMSO concentration is typically below 0.5% (v/v) and is consistent across all wells. |
| Unexpected increase in cell viability at certain concentrations | - Off-target effects of the inhibitor.- Hormesis effect. | - Carefully examine the full dose-response curve. MK-8776 has been reported to have off-target effects at higher concentrations that can protect cells from CHK1 inhibition.[9] |
Experimental Protocols
Protocol 1: Western Blot for CHK1 Inhibition (p-CHK1 S296)
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of MK-8776 concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 1 to 6 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CHK1 (Ser296) and total CHK1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize the p-CHK1 signal to the total CHK1 signal and the loading control.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MK-8776. Include a vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24h, 48h, 72h).
-
MTT Addition: Four hours before the end of each incubation period, add 10 µL of MTT solution to each well.
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each incubation time.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Optimizing Oral Bioavailability of Novel Chemical Entities
Disclaimer: Contrary to the premise of the topic, the nicotinic acid receptor agonist SCH-900271 has demonstrated good oral bioavailability in preclinical species.[1][2][3][4][5] For instance, in rats, it was reported to have an oral bioavailability (F) of 76%.[1] Therefore, this technical support center will focus on general strategies for overcoming poor oral bioavailability, a common challenge in drug development that researchers may encounter when developing analogs of this compound or other novel compounds.
This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My novel analog of a parent compound with good oral bioavailability is showing poor absorption in preclinical studies. What are the likely causes?
A1: Poor oral bioavailability in an analog, even when the parent compound is well-absorbed, can stem from several factors introduced by structural modifications. The primary reasons include:
-
Reduced Aqueous Solubility: Changes to the chemical structure can increase lipophilicity and decrease solubility in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Increased First-Pass Metabolism: The new structural motifs may create sites for rapid metabolism by enzymes in the gut wall or liver (e.g., cytochrome P450 enzymes), leading to significant degradation before the compound reaches systemic circulation.
-
Decreased Intestinal Permeability: The analog's physicochemical properties (e.g., increased molecular weight, polarity, or hydrogen bond donors/acceptors) might hinder its ability to pass through the intestinal epithelium.
-
Efflux Transporter Substrate: The modification may have turned the analog into a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What are the initial steps to consider when formulating a poorly soluble compound for in vivo studies?
A2: For early-stage preclinical studies, the goal is to achieve adequate exposure to assess the compound's pharmacology and toxicology. Some common initial formulation strategies include:
-
Simple Vehicle Formulations: Using co-solvents (e.g., DMSO, PEG-300), surfactants, or cyclodextrins can enhance the solubility of the compound in the dosing vehicle.[6][7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[8][9]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.[6][8][10]
Q3: How can I determine if my compound is a substrate for efflux transporters like P-gp?
A3: In vitro cell-based assays are typically used to evaluate the potential for a compound to be a P-gp substrate. The most common method is the Caco-2 permeability assay. In this assay, the transport of the compound across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that expresses P-gp) is measured in both directions (apical to basolateral and basolateral to apical). A significantly higher transport rate from the basolateral to the apical side (efflux ratio > 2) suggests that the compound is a substrate for P-gp.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
| Possible Cause | Troubleshooting & Optimization Strategy |
| Poor aqueous solubility and dissolution rate. | Formulation Approach: Develop an amorphous solid dispersion by dispersing the compound in a polymer matrix. This can improve the apparent solubility and dissolution rate.[8][11] Alternatively, consider lipid-based formulations like SEDDS.[6][8][9] |
| High first-pass metabolism. | Chemical Modification: Synthesize prodrugs that mask the metabolically labile sites. The prodrug should be designed to be stable in the gut and liver and then convert to the active parent compound in the systemic circulation.[12] Co-administration: In preclinical studies, co-administering a known inhibitor of the relevant metabolic enzymes can help confirm the extent of first-pass metabolism. |
| Low intestinal permeability. | Structural Modification: Analyze the structure-activity relationship to identify modifications that can improve permeability without compromising pharmacological activity. This may involve reducing the number of hydrogen bond donors or molecular size.[11] Formulation with Permeation Enhancers: Incorporate permeation enhancers into the formulation, though this approach requires careful toxicological evaluation. |
Issue 2: High In Vitro Potency Does Not Translate to In Vivo Efficacy
| Possible Cause | Troubleshooting & Optimization Strategy |
| Insufficient systemic exposure due to poor oral bioavailability. | Pharmacokinetic (PK) Studies: Conduct a full PK study with intravenous and oral administration to determine the absolute oral bioavailability.[13] This will quantify the fraction of the drug that reaches the systemic circulation. |
| Rapid clearance. | Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[14] If clearance is high, consider structural modifications to block metabolic hot spots. |
| Target tissue distribution is low. | Tissue Distribution Studies: Conduct studies to measure the concentration of the compound in the target tissue relative to the plasma. This will help determine if the drug is reaching its site of action. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Oral Bioavailability (F) | 76% | Good (exact value not specified)[1][2] |
| AUC (0-24h) | 7.6 µM·h (at 5 mg/kg)[1] | Not specified |
| ED₅₀ (FFA reduction) | ~0.5 mg/kg[1] | 1.0 mg/kg[1][2] |
| Tₘₐₓ | Not specified | Not specified |
| t₁/₂ | Not specified | Not specified |
Data extracted from Palani, A. et al. (2012). Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters.[1]
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability (Illustrative)
| Formulation Strategy | Key Mechanism | Potential Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[8][10] | 2-5 fold | Applicable to many compounds, established technology. | May not be sufficient for very poorly soluble drugs; risk of particle aggregation. |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate.[8][11] | 5-20 fold | Significant enhancement in bioavailability possible. | Can be physically unstable (recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains drug in a solubilized state in the GI tract.[6][8][9] | 5-50 fold | Can also enhance lymphatic transport, bypassing first-pass metabolism. | Potential for GI side effects; requires careful selection of lipids and surfactants. |
| Prodrug Approach | Masks physicochemical or metabolic liabilities.[12] | Variable (highly dependent on prodrug design) | Can address multiple bioavailability barriers simultaneously. | Requires additional synthesis and development; potential for incomplete conversion to the active drug. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a test compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein at a dose of 1-2 mg/kg.
-
Oral (PO) Group: Administer the compound formulation via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[15]
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, and half-life using non-compartmental analysis software. The absolute oral bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., up to 2 hours).
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over the same time course.
-
-
Sample Analysis: Quantify the compound concentration in the receiver chambers at each time point using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.
Visualizations
Caption: GPR109a signaling pathway activated by this compound.
Caption: Experimental workflow for assessing oral bioavailability.
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - figshare - Figshare [figshare.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of SCH-900271 and Other GPR109a Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR109a agonist SCH-900271 with other notable agonists targeting the same receptor. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential, particularly in the context of dyslipidemia.
Introduction to GPR109a and its Agonists
G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key therapeutic target for the treatment of dyslipidemia. Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the release of free fatty acids (FFAs) into circulation. Niacin (nicotinic acid), a B-vitamin, was the first identified agonist for GPR109a and has been used clinically for decades to manage lipid disorders. However, its use is often limited by a flushing side effect. This has driven the development of novel GPR109a agonists, such as this compound, with the aim of achieving similar or improved efficacy with better tolerability.
Quantitative Comparison of GPR109a Agonist Potency
| Agonist | EC50 (cAMP Assay) | Ki (Binding Assay) | Species | Cell Line | Reference |
| This compound | 2 nM | Not Reported | Human | Not Specified | [1][2][3][4] |
| Niacin | ~100 nM | Not Reported | Human | Not Specified | [5] |
| Acipimox | Potent Agonist | Not Reported | Not Specified | Not Specified | [6] |
| MK-1903 | Potent Agonist | Not Reported | Not Specified | Not Specified | [6] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay. A lower EC50 value indicates higher potency. Ki values represent the binding affinity of the agonist to the receptor. A lower Ki value indicates a higher binding affinity.
In Vivo Efficacy and Clinical Findings
While in vitro potency is a critical measure, in vivo efficacy provides a more comprehensive understanding of a compound's therapeutic potential.
This compound: In preclinical studies, this compound demonstrated potent in vivo activity. In fasted rats, it dose-dependently reduced plasma FFA and triglycerides, with an ED50 of approximately 0.5 mg/kg for FFA reduction.[1] A head-to-head study showed that this compound had improved potency compared to niacin in vivo.[1]
However, in human clinical trials, while this compound effectively lowered FFA levels, it did not produce the expected beneficial changes in the overall lipid profile, including low-density lipoprotein (LDL), high-density lipoprotein (HDL), and triglycerides.[7][8] This has led to the hypothesis that the lipid-modifying effects of niacin may not be solely mediated through GPR109a activation and FFA reduction.[7]
Other GPR109a Agonists: Similar to this compound, the full GPR109a agonist MK-1903 also lowered FFAs in humans but failed to replicate the broader lipid-modifying effects of niacin.[7] Niacin remains the benchmark for clinical efficacy in treating dyslipidemia, effectively reducing LDL and triglycerides while increasing HDL.[9][10] Acipimox has also demonstrated antilipolytic effects and has been used in clinical practice.[6]
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize GPR109a agonists.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the GPR109a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled GPR109a agonists.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR109a receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of a GPR109a agonist to inhibit the production of cyclic AMP (cAMP).
Objective: To determine the half-maximal effective concentration (EC50) of GPR109a agonists.
General Procedure:
-
Cell Culture: Cells stably expressing the human GPR109a receptor (e.g., CHO-K1 cells) are cultured to an appropriate density.[3]
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the GPR109a agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in GPR109a research, the following diagrams are provided in the DOT language for Graphviz.
Caption: GPR109a signaling pathway in adipocytes.
Caption: General experimental workflow for GPR109a agonist development.
Conclusion
This compound is a highly potent GPR109a agonist in vitro and effectively reduces plasma free fatty acids in vivo. However, clinical data suggests that this potent agonism and subsequent FFA lowering do not translate to the broad lipid-modifying effects observed with niacin. This highlights a potential disconnect between GPR109a-mediated antilipolysis and the full spectrum of niacin's therapeutic benefits in dyslipidemia. For researchers and drug developers, these findings underscore the complexity of lipid metabolism and suggest that targeting GPR109a alone may not be sufficient to replicate the complete clinical profile of niacin. Future research may need to explore GPR109a-independent pathways or the development of biased agonists that can selectively engage pathways leading to a more favorable lipid profile.
References
- 1. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americapeptides.com [americapeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
A Comparative Guide to the In Vivo Anti-Lipolytic Effects of SCH-900271
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-lipolytic effects of SCH-900271, a potent nicotinic acid receptor agonist, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation and potential application of these compounds in metabolic disease research.
Introduction
Lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, is a critical process in energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. Consequently, pharmacological agents that can modulate lipolysis are of significant interest. This compound is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in plasma FFA levels. This guide compares the in vivo anti-lipolytic efficacy of this compound with established and alternative lipolysis inhibitors.
Mechanism of Action: GPR109A Signaling Pathway
This compound and other nicotinic acid receptor agonists exert their anti-lipolytic effects by activating GPR109A on the surface of adipocytes. This initiates an intracellular signaling cascade that ultimately reduces the activity of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic process.
Quantitative Comparison of Anti-Lipolytic Effects
The following tables summarize the in vivo anti-lipolytic effects of this compound and its alternatives based on reported experimental data.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose (mg/kg, p.o.) | Parameter | % Reduction (from baseline) | Time Point | Citation |
| Rat | 1.0 | Plasma FFA | ~70% | 1 hour | [1] |
| Rat | 1.0 | Plasma Triglycerides | ~49% | 1 hour | [1] |
| Dog | 1.0 | Plasma FFA | 50% | - | [2][3][4] |
| Dog | 3.0 | Plasma FFA | >80% | - | [5] |
Table 2: Comparison of GPR109A Agonists on Free Fatty Acid (FFA) Reduction
| Compound | Animal/Human | Dose | Route | % FFA Reduction | Citation |
| This compound | Human | - | - | Acute reduction | [6][7] |
| Nicotinic Acid | Human | - | Oral | Acute reduction | [6] |
| Acipimox | Human | 250 mg | Oral | 60-70% (overnight) | [8] |
| MK-1903 | Human | - | - | Acute reduction | [7][9] |
Table 3: Effects of GPR109A Agonists on Plasma Triglycerides (TG)
| Compound | Animal/Human | Dose | Route | % TG Reduction | Citation |
| This compound | Rat | 1.0 mg/kg | p.o. | ~49% | [1] |
| Nicotinic Acid | Human | - | Oral | Variable | [6] |
| Acipimox | Human | 250 mg (thrice daily) | Oral | No significant change (6 months) | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vivo experiments cited in this guide.
In Vivo Measurement of Free Fatty Acids and Triglycerides in Rodent Models
Objective: To determine the effect of a test compound on plasma FFA and triglyceride levels in rats or mice.
Materials:
-
Test compound (e.g., this compound) and vehicle
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), fasted overnight
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial kits for FFA and triglyceride quantification
Procedure:
-
Animal Preparation: House animals in a controlled environment and fast them overnight (12-16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or via the desired route at the specified doses.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 1, 2, 4, 8 hours), collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples for FFA and triglyceride concentrations using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in FFA and triglycerides compared to the vehicle-treated control group at each time point.
In Vivo Lipolysis Assessment Using Microdialysis in Adipose Tissue
Objective: To directly measure the local anti-lipolytic effect of a compound in the adipose tissue of a living animal.
Materials:
-
Test compound and vehicle
-
Anesthetized animal (e.g., rat)
-
Microdialysis probes and pump
-
Ringer's solution
-
Glycerol analysis kit
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a microdialysis probe into the subcutaneous adipose tissue.
-
Perfusion: Perfuse the probe with Ringer's solution at a constant low flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period to establish basal glycerol levels (an index of lipolysis).
-
Compound Administration: Administer the test compound systemically (e.g., intravenously) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Glycerol Analysis: Measure the glycerol concentration in the dialysate samples using a suitable assay.
-
Data Analysis: Compare the glycerol levels before and after compound administration to determine the local anti-lipolytic effect.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for an in vivo anti-lipolytic study and the logical relationship between the key events.
Conclusion
This compound demonstrates potent in vivo anti-lipolytic activity, effectively reducing plasma free fatty acids and triglycerides in animal models. Its mechanism of action through the GPR109A receptor is well-defined. When compared to other GPR109A agonists like nicotinic acid and acipimox, this compound shows a comparable acute effect on FFA reduction. However, the long-term effects on triglyceride levels may differ among these compounds. The experimental protocols provided offer a framework for researchers to design and conduct in vivo studies to further validate and explore the anti-lipolytic properties of this compound and other novel compounds. This guide serves as a valuable resource for the scientific community engaged in the development of therapeutics for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A systems biology analysis of lipolysis and fatty acid release from adipocytes in vitro and from adipose tissue in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of insulin action on glucose uptake and production during a euglycemic-hyperinsulinemic clamp in dog: a new kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anamollabs.com [anamollabs.com]
- 7. Evaluation of free fatty acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SCH-900271 and Nicotinic Acid on Lipid Profiles: A Guide for Researchers
This guide provides a detailed comparative analysis of SCH-900271 and nicotinic acid, focusing on their respective mechanisms and effects on lipid profiles. While nicotinic acid is a well-established lipid-modifying agent, this compound, a thrombin receptor (protease-activated receptor 1 or PAR-1) antagonist, has been investigated for its antiplatelet effects in the context of atherosclerosis. This comparison aims to elucidate their distinct pharmacological roles and present the available data on their influence on plasma lipids for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and nicotinic acid lies in their molecular targets and downstream signaling pathways.
Nicotinic Acid: Also known as niacin (vitamin B3), nicotinic acid primarily exerts its lipid-lowering effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes and immune cells. Its binding to GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis of stored triglycerides, thereby reducing the flux of free fatty acids (FFAs) to the liver. A lower availability of FFAs in the liver leads to a decrease in the synthesis and esterification of triglycerides and a reduction in the assembly and secretion of very-low-density lipoprotein (VLDL) and consequently low-density lipoprotein (LDL).
Clinical trial results and limitations of SCH-900271
A comprehensive analysis of Smoothened inhibitors in the treatment of advanced basal cell carcinoma reveals comparable efficacy and distinct safety profiles for the two leading agents, vismodegib and sonidegib. While both drugs have demonstrated significant clinical benefit, their application is tempered by treatment-related adverse events. This guide provides a detailed comparison of their clinical trial data, experimental protocols, and the underlying signaling pathway.
Comparative Clinical Trial Data
The efficacy and safety of vismodegib and sonidegib have been established in pivotal clinical trials. The following tables summarize the key quantitative data from these studies, providing a clear comparison for researchers and drug development professionals.
Table 1: Efficacy of Vismodegib and Sonidegib in Locally Advanced Basal Cell Carcinoma (laBCC)
| Efficacy Endpoint | Vismodegib (ERIVANCE study)[1][2][3] | Sonidegib (BOLT study)[4][5][6][7] |
| Objective Response Rate (ORR) - Independent Review | 43% | 58% (200 mg dose) |
| Objective Response Rate (ORR) - Investigator Assessed | 60.3% | 56% (200 mg dose) |
| Complete Response (CR) Rate - Investigator Assessed | 20 patients | 5% (200 mg dose) |
| Partial Response (PR) Rate - Investigator Assessed | 18 patients | 53% (200 mg dose) |
| Median Duration of Response (DOR) | 26.2 months | Not reached (at 30-month analysis) |
| Median Progression-Free Survival (PFS) | 9.5 months | ~22 months (200 mg dose) |
Table 2: Efficacy of Vismodegib and Sonidegib in Metastatic Basal Cell Carcinoma (mBCC)
| Efficacy Endpoint | Vismodegib (ERIVANCE study)[1][2][3] | Sonidegib (BOLT study)[4][5][6][7] |
| Objective Response Rate (ORR) - Independent Review | 30% | 8% (200 mg dose) |
| Objective Response Rate (ORR) - Investigator Assessed | 48.5% (all partial responses) | 8% (200 mg dose) |
| Disease Control Rate (DCR) | Not explicitly reported, but high | 92% (200 mg dose) |
| Median Duration of Response (DOR) | 14.8 months | 24 months (200 mg dose) |
| Median Progression-Free Survival (PFS) | 9.5 months | 13.1 months (200 mg dose) |
| Median Overall Survival (OS) | 33.4 months | Not reached (at 30-month analysis) |
Table 3: Common Adverse Events (Any Grade)
| Adverse Event | Vismodegib (ERIVANCE study)[2] | Sonidegib (BOLT study, 200 mg dose)[4][7] |
| Muscle Spasms | 71.2% | 54% |
| Alopecia | 66.3% | 49% |
| Dysgeusia | 55.8% | 44% |
| Weight Decrease | 51.9% | 30% |
| Fatigue | 43.3% | Not reported as a top AE |
| Nausea | 32.7% | 39% |
| Diarrhea | Not reported as a top AE | 32% |
| Increased Creatine Kinase | Not reported as a top AE | 7% (Grade 3/4) |
Experimental Protocols of Pivotal Clinical Trials
ERIVANCE (Vismodegib)
The pivotal trial for vismodegib, known as the ERIVANCE study, was a Phase II, international, single-arm, multicenter, two-cohort study[1][2].
-
Patient Population : The study enrolled 104 patients with either metastatic basal cell carcinoma (mBCC, n=33) or locally advanced basal cell carcinoma (laBCC, n=71)[1]. Patients with laBCC had lesions that were not suitable for surgery or for whom surgery would lead to significant deformity, and for whom radiotherapy was unsuccessful or contraindicated[2].
-
Treatment Regimen : Patients received 150 mg of vismodegib orally once daily until disease progression or unacceptable toxicity[2].
-
Efficacy Assessment : The primary endpoint was the objective response rate (ORR) as assessed by an independent review facility[1][3]. For laBCC, response was a composite endpoint that included a reduction in lesion size or complete resolution of ulceration[1]. For mBCC, response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0[1]. Secondary endpoints included investigator-assessed ORR, duration of response (DOR), progression-free survival (PFS), and overall survival (OS)[3].
BOLT (Sonidegib)
The key clinical trial for sonidegib was the BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) study, a Phase II, randomized, double-blind, multicenter trial[4][5][6].
-
Patient Population : The study enrolled patients with laBCC not amenable to local therapy or mBCC[4][5].
-
Treatment Regimen : Patients were randomized to receive either 200 mg or 800 mg of sonidegib orally once daily[4]. The 200 mg dose was ultimately approved as it offered a more favorable safety profile with comparable efficacy for laBCC[7].
-
Efficacy Assessment : The primary endpoint was the objective response rate (ORR)[7]. Efficacy was assessed by a central review based on modified RECIST criteria for laBCC and RECIST v1.1 for mBCC[7]. Other endpoints included duration of response (DOR) and progression-free survival (PFS)[7].
Signaling Pathway and Experimental Workflow
The therapeutic effect of both vismodegib and sonidegib is mediated through the inhibition of the Hedgehog (Hh) signaling pathway. A diagram of this pathway is provided below.
Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothened inhibitors.
Limitations and Resistance
A significant limitation of Smoothened inhibitors is the development of resistance. In some patients, tumors that initially respond to treatment may become refractory[8]. This can occur through mutations in the Smoothened (SMO) protein, which prevent the drug from binding effectively[8]. The study by Danial et al. showed that advanced BCCs resistant to vismodegib were also refractory to sonidegib, suggesting cross-resistance between these two SMO inhibitors[8].
Furthermore, the adverse event profile of these drugs can lead to treatment discontinuation. In the ERIVANCE trial, 21.2% of patients discontinued vismodegib due to adverse reactions[1]. Similarly, in the BOLT trial, 30% of patients on the 200 mg dose of sonidegib discontinued due to adverse events[7]. The most common side effects, such as muscle spasms, alopecia, and dysgeusia, can significantly impact a patient's quality of life[2][4][7].
References
- 1. Clinical Results | Erivedge® (vismodegib) [erivedge.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Long-term safety and efficacy of vismodegib in patients with advanced basal cell carcinoma: final update of the pivotal ERIVANCE BCC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of SCH-900271 for GPR109a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCH-900271 with other known G protein-coupled receptor 109a (GPR109a) agonists. The following sections detail the on-target potency, signaling pathways, and available specificity data to assist researchers in evaluating this compound for their studies.
Comparative Analysis of GPR109a Agonist Potency and Affinity
This compound is a potent agonist of GPR109a, also known as the nicotinic acid receptor. Its high potency is a key attribute for researchers investigating the therapeutic potential of GPR109a activation. To provide a clear comparison, the following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50/IC50) of this compound and other well-known GPR109a agonists.
| Compound | Binding Affinity (Ki) [nM] | Potency (EC50/IC50) [nM] |
| This compound | Data not available | 2[1][2] |
| Nicotinic Acid | Data not available | ~200 (pEC50 = 6.7)[3] |
| Acifran | Data not available | 1300[4] |
| MK-0354 | 505[5] | 1650 (human), 1080 (murine)[1][6] |
| MK-1903 | Data not available | Data not available |
| GSK256073 | Data not available | ~32 (pEC50 = 7.5)[3][7] |
| MK-6892 | 4[1] | 16 (GTPγS)[8] |
Note: EC50/IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
GPR109a Signaling Pathways
Activation of GPR109a by agonists like this compound initiates downstream signaling through two primary pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
-
G-protein-dependent signaling: GPR109a couples to inhibitory G-proteins (Gi/Go). Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is believed to mediate the primary therapeutic effects of GPR109a activation, such as the inhibition of lipolysis in adipocytes[9].
-
β-arrestin-dependent signaling: Following agonist binding and G-protein activation, GPR109a is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the receptor. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling cascades. The β-arrestin pathway has been implicated in some of the side effects associated with GPR109a agonists, such as cutaneous flushing[9][10].
Specificity Profile of this compound
This compound has been shown to have an improved therapeutic window with a reduced incidence of flushing compared to nicotinic acid, suggesting a more targeted engagement of GPR109a in therapeutically relevant tissues over those responsible for the flushing side effect[2][12]. This implies a greater specificity of this compound, though direct comparative data from broad off-target screening panels would be required for definitive confirmation.
Experimental Methodologies
To aid in the design of robust experiments, this section outlines the typical protocols for key assays used to characterize GPR109a agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for the GPR109a receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing GPR109a, such as Chinese Hamster Ovary (CHO-K1) cells[13].
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled GPR109a ligand (e.g., [3H]Nicotinic Acid) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to activate the G-protein-dependent signaling pathway by quantifying the inhibition of cAMP production.
Protocol:
-
Cell Plating: GPR109a-expressing cells (e.g., CHO-K1) are seeded into a multi-well plate[14].
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of intracellular cAMP.
-
Stimulation: Cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of varying concentrations of the test compound.
-
Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined to assess the compound's potency.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR109a receptor, providing a measure of the compound's ability to engage this pathway.
Protocol:
-
Cell Plating: Cells engineered to co-express GPR109a and a β-arrestin reporter system (e.g., DiscoveRx PathHunter® β-arrestin assay) are plated in a multi-well format[11][15].
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Incubation: The plate is incubated to allow for agonist-induced β-arrestin recruitment to the receptor.
-
Signal Detection: Detection reagents are added, and the resulting signal (e.g., chemiluminescence) is measured, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal β-arrestin recruitment (EC50) is determined.
Conclusion
This compound is a highly potent GPR109a agonist. The available data, particularly its improved flushing profile compared to nicotinic acid, suggests a favorable specificity for its target. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize and further validate this compound in their GPR109a-related research. Further studies directly comparing the off-target profile of this compound with other GPR109a agonists would be beneficial to definitively establish its superior specificity.
References
- 1. GPR109A (Niacin Receptor 1) | DC Chemicals [dcchemicals.com]
- 2. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
A Cross-Species Examination of SCH-900271's Pharmacodynamic Profile
A Comparative Guide for Researchers and Drug Development Professionals
SCH-900271, a potent and selective agonist of the nicotinic acid receptor (GPR109A), has demonstrated significant potential in modulating lipid metabolism. This guide provides a comprehensive cross-species comparison of the pharmacodynamics of this compound, offering a valuable resource for researchers in the field of dyslipidemia and related metabolic disorders. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's therapeutic promise and its standing relative to other nicotinic acid receptor agonists.
In Vitro Potency
This compound exhibits high potency in activating the human GPR109A receptor, the primary target for nicotinic acid and its analogs.
| Compound | Assay | Species | EC50 (nM) |
| This compound | GPR109A activation | Human | 2 |
In Vivo Pharmacodynamics: A Cross-Species Synopsis
Preclinical studies in various animal models have consistently demonstrated the robust in vivo efficacy of this compound in reducing plasma free fatty acids (FFA) and triglycerides (TG). Clinical data in humans has primarily focused on its impact on the broader lipid panel.
| Species | Dose (oral) | Primary Pharmacodynamic Effect | Result |
| This compound | |||
| Rat | 1.0 mg/kg | FFA Reduction | -53% (1 hour post-dose) |
| 1.0 mg/kg | TG Reduction | -53% (1 hour post-dose) | |
| Dog (Beagle) | 1.0 mg/kg | FFA Reduction | -50% |
| Human | 10 mg/day | HDL-C Change | +10% (placebo-corrected)[1] |
| 10 mg/day | TG & LDL-C Change | No significant difference from placebo[1] | |
| Nicotinic Acid (Niacin) | |||
| Human (ER formulation) | 2 g/day | HDL-C Change | +17% (placebo-corrected)[1] |
| 2 g/day | LDL-C Change | -17% (placebo-corrected)[1] | |
| GSK256073 | |||
| Rat | Not specified | NEFA Lowering | Similar to niacin |
| Guinea Pig | Not specified | NEFA Lowering | Similar to niacin |
| Human | 25 mg BID | NEFA & Glycerol | Sustained suppression |
| 25 mg BID | Glucose Reduction | -0.87 mmol/L |
Note: FFA (Free Fatty Acids) and NEFA (Non-Esterified Fatty Acids) are often used interchangeably.
Flushing Potential: A Key Differentiator
A significant limitation of nicotinic acid therapy is the induction of cutaneous flushing. This compound has been specifically designed to minimize this adverse effect.
| Compound | Species | Dose (oral) | Flushing Assessment | Outcome |
| This compound | Dog (Beagle) | Up to 10 mg/kg | Cutaneous blood flow measurement | No overt signs of flushing |
| GSK256073 | Guinea Pig | Not specified | Ear temperature measurement | Minimal effect |
| GSK256073 | Human | Up to 50 mg/day | Clinical observation | Not associated with flushing |
Signaling Pathway and Mechanism of Action
This compound acts as an agonist at the GPR109A receptor, a G-protein coupled receptor expressed in adipocytes and immune cells.
Caption: Mechanism of this compound in reducing plasma free fatty acids.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
The evaluation of this compound's in vivo efficacy typically follows a standardized workflow.
Caption: A typical workflow for preclinical in vivo pharmacodynamic studies.
Experimental Protocols
In Vitro GPR109A Activation Assay
Objective: To determine the potency of a test compound in activating the human GPR109A receptor.
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293) expressing the human GPR109A receptor is cultured under standard conditions.
-
Assay Principle: A common method involves measuring the inhibition of cyclic AMP (cAMP) production. GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels.
-
Procedure:
-
Cells are seeded into microplates and incubated.
-
Cells are then stimulated with a cAMP-inducing agent (e.g., forskolin) in the presence of varying concentrations of the test compound (this compound).
-
After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated using non-linear regression.
In Vivo Free Fatty Acid (FFA) and Triglyceride (TG) Reduction Assay in Rats
Objective: To evaluate the in vivo efficacy of a test compound in reducing plasma FFA and TG levels in a rodent model.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimatization and Fasting: Animals are acclimatized to the housing conditions for at least one week and then fasted overnight (approximately 16 hours) before the experiment to elevate baseline FFA levels.
-
Dosing: The test compound (this compound) is formulated in a suitable vehicle and administered orally via gavage. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, and 8 hours) via a suitable method (e.g., tail vein sampling).
-
Plasma Analysis: Plasma is separated by centrifugation, and FFA and TG concentrations are determined using commercially available enzymatic colorimetric assay kits.
-
Data Analysis: The percentage reduction in FFA and TG levels from baseline is calculated for each time point and compared between the treated and vehicle control groups.
Cutaneous Flushing Assessment in Dogs
Objective: To assess the potential of a test compound to induce cutaneous vasodilation (flushing).
Methodology:
-
Animals: Male beagle dogs are commonly used for this assessment due to their visible skin response.
-
Acclimatization and Instrumentation: Animals are acclimatized to the laboratory environment. On the day of the study, a laser Doppler flowmetry probe is attached to a shaved area of the ear pinna to measure cutaneous blood flow.
-
Dosing: The test compound (this compound) or a positive control (e.g., nicotinic acid) is administered orally.
-
Monitoring: Cutaneous blood flow is continuously monitored and recorded before and for several hours after dosing. Visual assessment for erythema (redness) of the ears and other exposed skin is also performed.
-
Data Analysis: The change in cutaneous blood flow from baseline is calculated and compared between the test compound, positive control, and vehicle control groups. The incidence and severity of erythema are also scored and compared.
References
Dinaciclib (SCH 727965): A Comparative Guide for Researchers
A comprehensive meta-analysis of the cyclin-dependent kinase inhibitor dinaciclib, formerly known as SCH 727965, reveals its potent and selective activity against key cell cycle and transcriptional regulators. This guide provides a comparative overview of dinaciclib's performance against other therapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Dinaciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs), with high potency against CDK1, CDK2, CDK5, and CDK9.[1][2] This multi-targeted profile allows dinaciclib to disrupt cell cycle progression and induce apoptosis in various cancer cell lines, making it a subject of extensive preclinical and clinical investigation.[3][4]
Comparative Efficacy and Safety in Clinical Trials
Dinaciclib has been evaluated in several clinical trials as a monotherapy and in combination with other agents across a range of malignancies. While it has demonstrated clinical activity, its efficacy relative to standard-of-care treatments has varied.
Table 1: Summary of Comparative Clinical Trials Involving Dinaciclib
| Trial Phase | Comparison Agent(s) | Cancer Type | Key Findings | Reference(s) |
| Phase II | Capecitabine | Advanced Breast Cancer | Dinaciclib monotherapy did not demonstrate superior efficacy compared to capecitabine. The trial was stopped early due to inferior time to disease progression with dinaciclib. However, some antitumor activity was observed in a subset of patients. | [5][6] |
| Phase II | Gemtuzumab Ozogamicin | Relapsed/Refractory Acute Myeloid Leukemia (AML) | In a crossover study, dinaciclib showed activity in 60% of the 13 patients enrolled, with a transient reduction in circulating blasts. However, no complete remissions were achieved. | |
| Phase II | Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Dinaciclib monotherapy did not show significant activity in previously treated NSCLC, with a median time-to-progression similar to erlotinib. | [7] |
| Phase Ib | Pembrolizumab | Advanced Triple-Negative Breast Cancer (TNBC) | The combination of dinaciclib and pembrolizumab was evaluated for safety and efficacy. | [8][9][10] |
| Phase I | MK-2206 (AKT inhibitor) | Advanced Pancreatic Cancer | The combination was found to be a safe regimen, but without significant clinical benefit, potentially due to not reaching biologically effective doses. | [11][12] |
In Vitro Potency and Cellular Effects
The anti-cancer activity of dinaciclib stems from its potent inhibition of multiple CDKs, leading to cell cycle arrest and apoptosis.
Table 2: In Vitro Inhibitory Activity of Dinaciclib against Cyclin-Dependent Kinases
| CDK Subtype | IC50 (nM) | Reference(s) |
| CDK1 | 3 | [1][2] |
| CDK2 | 1 | [1][2] |
| CDK5 | 1 | [1][2] |
| CDK9 | 4 | [1][2] |
The inhibition of these CDKs by dinaciclib leads to distinct cellular outcomes. Inhibition of CDK1 and CDK2 disrupts the cell cycle, while inhibition of CDK9 affects transcription.
Signaling Pathway of Dinaciclib's Action
Caption: Mechanism of action of dinaciclib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the effects of dinaciclib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of dinaciclib on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10^4 cells/well and allow them to adhere overnight.[13]
-
Drug Treatment: Treat the cells with increasing concentrations of dinaciclib (e.g., 0 to 100 nM) for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Remove the culture medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.[13]
-
Incubation: Incubate the plate at 37°C for 3 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Discard the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of dinaciclib on cell cycle distribution.
-
Cell Treatment: Treat cultured cells with the desired concentrations of dinaciclib for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[14]
-
Fixation: Wash the cells with cold phosphate-buffered saline (PBS) and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[14]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression of proteins involved in apoptosis following dinaciclib treatment.
-
Protein Extraction: After treatment with dinaciclib, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[14]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow.
References
- 1. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. Dinaciclib - Wikipedia [en.wikipedia.org]
- 5. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer. | Semantic Scholar [semanticscholar.org]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. A phase Ib trial of the cyclin-dependent kinase inhibitor dinaciclib (dina) in combination with pembrolizumab (P) in patients with advanced triple-negative breast cancer (TNBC) and response correlation with MYC-overexpression. | Oral, Head & Neck Cancer Research Group [ohn-cancer.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A Phase I Study of Dinaciclib in Combination With MK‐2206 in Patients With Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of SCH-900271 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of SCH-900271, a nicotinic acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of research chemicals of unknown or undocumented hazard potential.
Core Principle: Treat as Hazardous Chemical Waste
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to collection by Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation and Container Selection:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated lab supplies into a designated, leak-proof hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect the liquid waste in a sealable, chemical-resistant container.
-
Never mix incompatible waste streams. For example, do not mix solvents with aqueous waste unless you are certain of their compatibility.
-
3. Waste Container Labeling:
-
Immediately label the hazardous waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
The container must be kept closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative hazard data for this compound was identified, this table provides general storage information gleaned from vendor websites.
| Parameter | Value |
| Storage Temperature | -20°C to -80°C |
| Physical Form | Solid |
Experimental Protocols
The disposal of this compound does not involve experimental protocols but rather adherence to established hazardous waste management procedures. The key "methodology" is the institutional hazardous waste disposal process.
Methodology for Hazardous Waste Disposal:
-
Characterization: The waste is characterized based on available information. Since the specific hazards of this compound are not fully documented, it is treated as a hazardous chemical waste.
-
Containment: The waste is collected in a properly labeled, sealed, and compatible container.
-
Segregation: The waste is stored separately from incompatible materials in a designated satellite accumulation area.
-
Documentation: A hazardous waste tag is completed with all required information.
-
Collection: A request is submitted to the institutional EHS for collection and final disposal in accordance with local, state, and federal regulations.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Navigating the Safe Handling of SCH-900271: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of SCH-900271, a potent nicotinic acid receptor agonist. In the absence of a specific Material Safety Data Sheet (MSDS), this document outlines a comprehensive safety protocol based on established best practices for handling novel research compounds of unknown toxicity. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the full toxicological profile of this compound is not widely documented, a cautious approach is mandatory. Assume the compound is hazardous upon inhalation, ingestion, and skin contact. The following Personal Protective Equipment (PPE) is required at a minimum when handling this compound, particularly in its powdered form.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[1][2] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles.[1] |
Operational Plan: Safe Handling Procedures
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[4] Have a chemical spill kit readily accessible.
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Weighing: If weighing the compound, do so within the fume hood. Use a dedicated, clean weighing vessel.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of gloves and any other disposable PPE as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a rapid, informed response is crucial.
Chemical Spill Cleanup:
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth, then decontaminate with an appropriate solvent and soap and water. All cleaning materials should be disposed of as hazardous waste.[6]
-
-
Small Spills (Liquid):
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.[7]
-
Prevent others from entering the area.
-
Provide emergency responders with as much information as possible about the spilled substance.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the medical team with information about the ingested substance.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect all contaminated solid waste, including used PPE, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[8]
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. pppmag.com [pppmag.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. greenwgroup.com [greenwgroup.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
